Ethyl 2,4-diphenylacetoacetate
Descripción
The exact mass of the compound Ethyl alpha,gamma-diphenylacetoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 3-oxo-2,4-diphenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)17(15-11-7-4-8-12-15)16(19)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHSMZHSWFYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290372 | |
| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-29-3 | |
| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetic acid, 2,4-diphenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2, ETHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2, ETHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl β-oxo-α-phenylbenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2,4-diphenylacetoacetate CAS number
An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate
CAS Number: 2901-29-3
This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, purification, and analytical methodologies.
Compound Identification and Properties
This compound, registered under CAS number 2901-29-3, is a β-keto ester with significant applications in organic synthesis.[1][2][3][4][5] Its structure features two phenyl groups, rendering it a valuable precursor for various heterocyclic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2901-29-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3][4][6][7] |
| Molecular Weight | 282.33 g/mol | [2][3][6] |
| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate | [1][4][7] |
| Synonyms | Ethyl α,γ-diphenylacetoacetate, Benzenebutanoic acid, β-oxo-α-phenyl-, ethyl ester | [1][7] |
| Typical Purity | 95% | [1] |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Description | Source(s) |
| ¹H NMR | A complex multiplet between δ 7.10-7.45 ppm corresponds to the ten aromatic protons. | [1] |
| ¹³C NMR | Spectral data is available. | [8] |
| Infrared (IR) | The spectrum is expected to show prominent absorption bands for the carbonyl (C=O) groups of the ester and ketone. | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. An advanced, environmentally friendly approach involves performing this reaction under solvent-free conditions, which can reduce waste and shorten reaction times.[1]
Experimental Protocol: Claisen Condensation Synthesis
This protocol describes a general method for the synthesis of this compound.
-
Reactant Preparation : In a suitable reaction vessel, charge ethyl phenylacetate.
-
Base Addition : Slowly add a strong base, such as potassium tert-butoxide, to the reaction vessel while maintaining controlled temperature conditions, typically between 60-80°C for reflux.[1]
-
Reaction : Allow the reaction to proceed with stirring for a sufficient duration to ensure completion. The progress can be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is quenched with a dilute acid, such as 0.5 M Hydrochloric Acid (HCl), to neutralize the base and precipitate the crude product.[1]
-
Isolation : The precipitated solid is collected by vacuum filtration.
Caption: Workflow for the synthesis of this compound.
Purification
Post-synthesis, the crude product requires purification to remove unreacted starting materials and by-products. A standard procedure involves extraction followed by recrystallization.
Experimental Protocol: Extraction and Recrystallization
-
Neutralization & Extraction : The neutralized reaction mixture containing the crude precipitate is transferred to a separatory funnel. An organic solvent, such as diethyl ether, is added to extract the product. The aqueous layer is extracted multiple times to maximize recovery.[1]
-
Drying and Solvent Removal : The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
Solidification : The resulting oily residue is triturated with a cold non-polar solvent, like pentane, to induce solidification.[1]
-
Recrystallization : For further purification, the solid is dissolved in a minimal amount of a hot solvent, commonly ethanol.[1] The solution is then allowed to cool slowly to promote the formation of pure crystals, which are subsequently collected by filtration.
Caption: Post-synthesis work-up and purification workflow.
Analytical Methods
To ensure the quality and purity of this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing purity and quantifying the compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for analyzing aromatic keto esters and should be optimized for this compound.[9]
-
Instrumentation : A standard HPLC system with a UV or Diode Array Detector (DAD).[9]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v).[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Column Temperature : 30°C.[9]
-
Detection Wavelength : Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).
-
Injection Volume : 10 µL.[9]
-
-
Sample Preparation :
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.[9]
Table 3: Typical Performance Characteristics of Analytical Methods for Aromatic Keto Esters[9]
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.05 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.15 µg/mL | ~0.7 µg/mL |
| Specificity | High | High | Low to Moderate |
References
- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 2901-29-3 [m.chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | 2901-29-3 [chemicalbook.com]
- 6. 2901-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethyl beta-oxo-alpha-phenylbenzenebutanoate | C18H18O3 | CID 95325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
Ethyl 2,4-diphenylacetoacetate IUPAC name
An In-depth Technical Guide to Ethyl 3-oxo-2,4-diphenylbutanoate
This technical guide provides a comprehensive overview of ethyl 3-oxo-2,4-diphenylbutanoate, a β-keto ester of significant interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The compound commonly known as ethyl 2,4-diphenylacetoacetate is systematically named ethyl 3-oxo-2,4-diphenylbutanoate according to IUPAC nomenclature.[1][2][3] It is a research chemical with the molecular formula C₁₈H₁₈O₃ and a molecular weight of approximately 282.33 g/mol .[4][5][6][7]
Table 1: Physicochemical Properties of Ethyl 3-oxo-2,4-diphenylbutanoate
| Property | Value |
| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate[1][3] |
| Synonyms | This compound, Ethyl α,γ-diphenylacetoacetate[1][2] |
| CAS Number | 2901-29-3[1] |
| Molecular Formula | C₁₈H₁₈O₃[4][5][6] |
| Molecular Weight | 282.33 g/mol [4][5] |
| Melting Point | 79 °C[7] |
| Boiling Point | 388.8±27.0 °C (Predicted)[7] |
| Density | 1.127±0.06 g/cm³ (Predicted)[7] |
Synthesis and Purification
The primary synthetic route to ethyl 3-oxo-2,4-diphenylbutanoate is the Claisen condensation.[8] This reaction involves the base-mediated self-condensation of ethyl phenylacetate (B1230308).[8] Strong bases such as potassium tert-butoxide or sodium ethoxide are typically employed to facilitate the reaction.[8] An alternative, though less common, approach is the crossed Claisen condensation of two different esters.[8]
Experimental Protocol: Claisen Condensation
This protocol describes a general procedure for the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate.
Materials:
-
Ethyl phenylacetate
-
Strong base (e.g., potassium tert-butoxide or sodium ethoxide)
-
Anhydrous solvent (e.g., toluene (B28343) or THF, though solvent-free conditions are possible[8])
-
0.5 M Hydrochloric acid (HCl) for quenching
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Ethanol (B145695) for recrystallization
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl phenylacetate and the chosen anhydrous solvent (if not solvent-free).
-
Base Addition: The strong base is added portion-wise to the stirred solution. The reaction mixture is then heated to the appropriate temperature (this may vary depending on the base and solvent used) and stirred for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, the mixture is cooled to room temperature. The base is neutralized by the slow, dropwise addition of 0.5 M HCl until the solution is acidic.[8]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.
-
Drying and Concentration: The combined organic extract is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization.[8] Ethanol is a commonly used solvent for this purpose.[8] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals, which are then collected by vacuum filtration.[8]
Spectroscopic Characterization
The structure of ethyl 3-oxo-2,4-diphenylbutanoate can be confirmed using various spectroscopic methods. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in chemical databases.[9]
Table 2: Hypothetical Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 2980-2850 | Stretch |
| Ester C=O | 1750-1735 | Stretch |
| Ketone C=O | 1725-1705 | Stretch |
| Data is based on typical values for these functional groups.[8] |
Chemical Reactivity and Applications in Drug Development
The dual functionality of the β-keto ester group in ethyl 3-oxo-2,4-diphenylbutanoate makes it a versatile intermediate in organic synthesis.[8] This reactivity is particularly valuable in the construction of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.
Synthesis of Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery.[8] Ethyl 3-oxo-2,4-diphenylbutanoate serves as a key precursor for various heterocyclic systems.
-
Pyrazoles: Reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, a class of compounds known for a wide range of pharmacological activities.[8]
-
Pyrimidines: Condensation with amidines can yield pyrimidine (B1678525) derivatives.[8]
-
Pyridones: Cyclization reactions can also be employed to synthesize pyridone structures.[8]
Metal Chelation and Catalysis
The β-keto ester moiety can act as a bidentate ligand, capable of chelating metal ions. This property can be utilized in the development of novel catalysts for organic reactions or in the design of metal-based sensors.[8]
Visualized Workflows and Pathways
To better illustrate the processes and potential of ethyl 3-oxo-2,4-diphenylbutanoate, the following diagrams have been generated.
Caption: Experimental workflow for synthesis and purification.
Caption: General reaction pathway for Claisen condensation.
Caption: Potential pathways to pharmacologically active compounds.
References
- 1. pschemicals.com [pschemicals.com]
- 2. mzCloud – Ethyl 3 oxo 2 4 diphenylbutanoate [mzcloud.org]
- 3. Ethyl beta-oxo-alpha-phenylbenzenebutanoate | C18H18O3 | CID 95325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2901-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 2901-29-3 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound CAS#: 2901-29-3 [m.chemicalbook.com]
- 8. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Ethyl 2,4-diphenylacetoacetate, a β-keto ester with significant potential in synthetic organic chemistry and medicinal research. The document details its chemical properties, synthesis protocols, and prospective applications, particularly in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a research compound with the molecular formula C18H18O3.[1][2][3][4] Its structure, featuring two phenyl groups, an ethyl ester, and a keto group, makes it a versatile intermediate in various chemical transformations. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 282.33 g/mol | [2][3][4] |
| Molecular Formula | C18H18O3 | [1][2][3][4] |
| CAS Number | 2901-29-3 | [1][2][3][4] |
| InChI Key | GVNHSMZHSWFYMB-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | [5] |
Synthesis and Purification Protocols
The primary method for synthesizing this compound is through a Claisen condensation reaction.[1] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.[1]
This protocol outlines the synthesis of this compound via the self-condensation of ethyl phenylacetate (B1230308) using a strong base.
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide (or another strong base like sodium ethoxide)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in the anhydrous solvent.
-
Addition of Ester: Add ethyl phenylacetate dropwise to the stirred base solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 60-80°C) and maintain for a period optimized to achieve maximum conversion, often monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and dilute HCl to neutralize the excess base and precipitate the crude product.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether.[1]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]
Further purification is typically achieved by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Dissolution: Dissolve the crude solid product in a minimum amount of hot ethanol (B145695). An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum to remove any residual solvent.
Logical Workflow for Synthesis
The synthesis of this compound via Claisen condensation follows a clear and logical progression from starting materials to the final purified product.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
As a β-keto ester, this compound is a valuable intermediate for constructing more complex molecular architectures. Its reactivity makes it a key building block in medicinal chemistry.
-
Synthesis of Heterocycles: The β-keto ester functional group is a precursor for synthesizing various heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazoles, while condensation with amidines can form pyrimidine (B1678525) derivatives.[1] Both pyrazole (B372694) and pyrimidine scaffolds are prevalent in a wide range of pharmacologically active compounds.[1][6]
-
Metal Chelation: The diketone moiety can act as a bidentate ligand, capable of chelating metal ions. This property can be exploited in the development of novel catalysts or metal-based sensors.[1]
-
Carbon-Carbon Bond Formation: β-keto esters are widely used as starting materials for creating new carbon-carbon bonds through reactions like alkylation, which is a fundamental process in the synthesis of active pharmaceutical ingredients (APIs).[1]
The general class of 2,4-diketo esters is recognized as a privileged scaffold in medicinal chemistry, with derivatives showing potential as anti-infective, antineoplastic, and antiviral agents.[6] While specific biological activities for this compound are not extensively documented in readily available literature, its structural motifs suggest it is a promising candidate for further investigation in drug discovery programs.[1]
References
- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 2901-29-3 [chemicalbook.com]
- 4. This compound CAS#: 2901-29-3 [m.chemicalbook.com]
- 5. mzCloud – Ethyl 3 oxo 2 4 diphenylbutanoate [mzcloud.org]
- 6. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Diphenylacetoacetate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2,4-diphenylacetoacetate, a valuable β-keto ester intermediate in organic synthesis, through the Claisen condensation reaction. This document details the underlying mechanism, experimental protocols, and key characterization data, presented in a format tailored for professionals in the fields of chemical research and drug development.
Introduction to the Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the base-catalyzed self-condensation of an enolizable ester to form a β-keto ester.[1][2] In the synthesis of this compound, two molecules of ethyl phenylacetate (B1230308) react in the presence of a strong base, such as potassium tert-butoxide, to yield the desired product.[3][4] This reaction is particularly notable for its efficiency, especially under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and reaction times.[4][5]
Reaction Mechanism
The mechanism of the Claisen condensation for the synthesis of this compound proceeds through several key steps:
-
Enolate Formation: A strong base, typically potassium tert-butoxide, abstracts an acidic α-proton from a molecule of ethyl phenylacetate to form a resonance-stabilized enolate ion.[3][6]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second molecule of ethyl phenylacetate.[1]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester, this compound.[1]
Experimental Protocol: Solvent-Free Synthesis
A highly efficient method for the synthesis of this compound is a solvent-free Claisen condensation.[5][7] This procedure offers advantages in terms of reduced waste, shorter reaction times, and high yields.[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl Phenylacetate | 164.20 | 3.28 g | 0.02 |
| Potassium tert-butoxide | 112.21 | 1.57 g | 0.014 |
| 0.5 M Hydrochloric Acid | 36.46 | ~30 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hot Hexane (B92381) or Ethanol (B145695) | - | As needed for recrystallization | - |
Procedure
-
Reaction Setup: In a round-bottom flask, combine 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate.[2] Equip the flask with a reflux condenser and place it in a heating mantle.
-
Reaction: Heat the mixture to 100°C and allow it to reflux for 30 minutes.[5] The mixture should be swirled occasionally.
-
Work-up: After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Neutralization: Slowly add approximately 30 mL of 0.5 M HCl to the cooled reaction mixture to neutralize the base.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[2]
-
Purification: The crude product can be purified by recrystallization from hot hexane or ethanol to yield the final product.[2][3]
Quantitative Data and Characterization
The solvent-free synthesis of this compound has been reported to achieve a high yield.
| Parameter | Value | Reference |
| Yield | 80% | [5][7] |
| Reaction Time | 30 minutes | [5] |
| Reaction Temperature | 100°C | [5] |
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
| Technique | Characteristic Signals | Reference |
| ¹H NMR | Aromatic protons: δ 7.2–7.5 ppm | [3] |
| ¹³C NMR | Ester carbonyl signal: δ ~170 ppm | [3] |
| IR Spectroscopy | Ester C=O stretch: ~1740 cm⁻¹ | [3] |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is summarized in the following diagram.
Conclusion
The Claisen condensation provides an effective and efficient route for the synthesis of this compound. The solvent-free method, in particular, offers significant advantages in terms of yield, reaction time, and environmental impact. This guide provides the necessary technical details for researchers and scientists to successfully replicate this synthesis and utilize the product in further research and development activities.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
- 3. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 4. Solved Introduction: The Claisen condensation is a reaction | Chegg.com [chegg.com]
- 5. "A Solvent-Free Claisen Condensation Reaction for the Organic Laborator" by John J. Esteb and Matthew B. Stockton [digitalcommons.butler.edu]
- 6. byjus.com [byjus.com]
- 7. Solved Draw a detailed mechanism for the following Claisen | Chegg.com [chegg.com]
Spectroscopic and Synthetic Profile of Ethyl 2,4-diphenylacetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of ethyl 2,4-diphenylacetoacetate (CAS No: 2901-29-3). The information is compiled to assist researchers in the identification, characterization, and synthesis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While experimental ¹H NMR data is available, the ¹³C NMR and IR data are based on estimated and hypothetical values due to the limited availability of public experimental spectra.
Table 1: ¹H NMR Spectroscopic Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.10 - 7.45 | m | - | 10H | Aromatic protons (2 x C₆H₅) |
| 4.83 | s | - | 1H | Methine proton (C2-H) |
| 4.16 | q | 7.1 | 2H | Ethyl methylene (B1212753) protons (-OCH₂CH₃) |
| 3.68 | s | - | 2H | Methylene protons (C4-H₂) |
| 1.29 | t | 7.1 | 3H | Ethyl methyl protons (-OCH₂CH₃) |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: Estimated ¹³C NMR Spectroscopic Data
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The following are estimated chemical shifts.
| Estimated Chemical Shift (δ) ppm | Assignment |
| ~200-205 | Keto carbonyl carbon (C=O) |
| ~168-172 | Ester carbonyl carbon (C=O) |
| ~125-140 | Aromatic carbons |
| ~60-65 | Ethyl methylene carbon (-OCH₂) |
| ~50-55 | Methine carbon (C2) |
| ~40-45 | Methylene carbon (C4) |
| ~13-15 | Ethyl methyl carbon (-CH₃) |
Table 3: Hypothetical Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies.
| Expected Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1750-1735 | C=O Stretch | Ester C=O |
| 1725-1705 | C=O Stretch | Ketone C=O |
| 1300-1000 | C-O Stretch | Ester C-O |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass and molecular formula of a compound.
-
Molecular Formula: C₁₈H₁₈O₃
-
Molecular Weight: 282.33 g/mol
Experimental Protocols
Synthesis of this compound via Claisen Condensation
A common and efficient method for the synthesis of this compound is the solvent-free Claisen condensation of ethyl phenylacetate (B1230308).[1][2][3]
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide
-
0.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Pentane (B18724) or Hexane (B92381) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[4]
-
Heat the mixture at 100°C for 30 minutes under reflux.[1][2][3]
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with 0.5 M HCl.[4]
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue with cold pentane to induce solidification of the crude product.[4]
-
Purify the crude solid by recrystallization from hot hexane to obtain pure this compound.[4]
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained using a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
Visualizations
The following diagram illustrates the reaction mechanism for the Claisen condensation synthesis of this compound.
Caption: Claisen condensation mechanism for this compound synthesis.
References
An In-depth Technical Guide to the ¹³C NMR Spectral Data of Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2,4-diphenylacetoacetate. Due to the limited availability of public experimental data for this specific compound, this guide presents estimated chemical shifts derived from analyses of structurally related compounds and computational prediction tools. It also includes a comprehensive, generalized experimental protocol for acquiring ¹³C NMR spectra for β-keto esters, and a visual representation of the molecular structure with carbon atom assignments.
Data Presentation: Estimated ¹³C NMR Spectral Data
The following table summarizes the estimated ¹³C NMR chemical shifts for this compound. These values were approximated by comparative analysis of known spectral data for similar structures, such as ethyl phenylacetate (B1230308) and ethyl benzoylacetate, and cross-referenced with computational NMR prediction tools. The assignments are based on the expected electronic environments of the carbon atoms within the molecule.
| Carbon Atom | Estimated Chemical Shift (δ) in ppm | Notes |
| C=O (Ketone) | ~200-205 | The ketone carbonyl is typically the most downfield signal. |
| C=O (Ester) | ~168-172 | The ester carbonyl is shielded relative to the ketone. |
| Cα (CH) | ~58-62 | Alpha to both a phenyl group and the ester carbonyl. |
| Cγ (CH₂) | ~45-50 | Alpha to a phenyl group and the ketone carbonyl. |
| C (ipso, Cα-Ph) | ~135-138 | Quaternary carbon of the phenyl group attached to Cα. |
| C (ortho, Cα-Ph) | ~128-130 | |
| C (meta, Cα-Ph) | ~128-129 | |
| C (para, Cα-Ph) | ~127-128 | |
| C (ipso, Cγ-Ph) | ~138-141 | Quaternary carbon of the phenyl group attached to Cγ. |
| C (ortho, Cγ-Ph) | ~129-131 | |
| C (meta, Cγ-Ph) | ~128-129 | |
| C (para, Cγ-Ph) | ~126-127 | |
| O-CH₂ | ~60-62 | Methylene group of the ethyl ester. |
| CH₃ | ~13-15 | Methyl group of the ethyl ester. |
Note: These are estimated values and should be confirmed by experimental data. The exact chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocols: Acquiring ¹³C NMR Spectra
This section outlines a detailed methodology for the acquisition of a ¹³C NMR spectrum for a β-keto ester like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition:
-
Experiment Type: A standard one-dimensional ¹³C NMR experiment with proton decoupling is typically performed.
-
Acquisition Parameters:
-
Pulse Program: Use a standard pulse sequence for a proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
Mandatory Visualization: Molecular Structure and Carbon Labeling
The following diagram illustrates the molecular structure of this compound with the carbon atoms labeled for correlation with the data presented in the table.
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 2,4-diphenylacetoacetate, a β-keto ester of significant interest in organic synthesis and pharmaceutical research. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the underlying chemical principles through diagrams.
Introduction to the Infrared Spectroscopy of β-Keto Esters
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For β-keto esters like this compound, IR spectroscopy is particularly insightful for characterizing the two carbonyl groups (ketone and ester) and observing the effects of the surrounding chemical environment on their vibrational frequencies.
The structure of this compound features both an ester and a ketone carbonyl group. The positions of their characteristic absorption bands in an IR spectrum are influenced by factors such as conjugation and inductive effects from the adjacent phenyl and ethyl groups.
Predicted Infrared Absorption Data for this compound
The following table summarizes the expected quantitative data for the characteristic IR absorption bands of this compound. These predictions are based on established principles of IR spectroscopy and data for analogous compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Intensity |
| Aromatic C-H | 3100-3000 | Stretch | Medium |
| Aliphatic C-H | 2980-2850 | Stretch | Medium |
| Ester C=O | 1750-1735 | Stretch | Strong |
| Ketone C=O | 1725-1705 | Stretch | Strong |
| C=C (Aromatic) | 1600-1450 | Stretch | Medium-Weak |
| C-O (Ester) | 1300-1000 | Stretch | Strong |
Analysis of Key Absorption Bands:
-
Carbonyl (C=O) Stretching: The presence of two distinct carbonyl groups, an ester and a ketone, is a key feature of the molecule. The ester C=O stretch is expected to appear at a higher frequency (1750-1735 cm⁻¹) compared to a typical saturated ester due to the influence of the neighboring phenyl group. The ketone C=O stretch is anticipated in the 1725-1705 cm⁻¹ region. Conjugation with the phenyl ring can lower the absorption frequency of the carbonyl group.[1][2] β-keto esters often exhibit a doublet for the C=O stretches.[3]
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations. The peaks in the 3100-3000 cm⁻¹ region are attributed to the aromatic C-H bonds of the two phenyl rings. The absorptions between 2980-2850 cm⁻¹ arise from the aliphatic C-H bonds in the ethyl group and the methylene (B1212753) bridge.[4]
-
C-O Stretching: Strong and broad absorption bands in the 1300-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.[3]
Experimental Protocol for IR Spectroscopy Analysis
This section details the methodology for obtaining an IR spectrum of this compound.
3.1. Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound.
-
For a Liquid Sample (Neat):
-
Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
-
For a Solid Sample (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrophotometer.
-
-
For a Solution:
-
Prepare a 5-10% solution of the sample in a suitable solvent that is transparent in the infrared region of interest (e.g., chloroform (B151607) or carbon tetrachloride).[5]
-
The chosen solvent must be dry.[6]
-
Fill a liquid sample cell with the solution and place it in the spectrometer.
-
3.2. Instrument Setup and Data Acquisition
-
Ensure the IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.[5]
-
Perform a background scan with the empty salt plates, the pure solvent, or the empty KBr pellet holder.[5] This will be subtracted from the sample spectrum.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the standard mid-IR range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add 16 to 32 scans.[5]
3.3. Data Processing and Analysis
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[5]
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in the data table above.
Visualizing Key Concepts
The following diagrams illustrate the experimental workflow and the chemical equilibrium relevant to the IR analysis of this compound.
Keto-Enol Tautomerism: β-Keto esters can exist in equilibrium between their keto and enol forms.[5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[5] While the keto form is generally predominant, the presence of the enol tautomer can lead to additional, characteristic peaks in the IR spectrum, such as a broad O-H stretch and a shift of the carbonyl and C=C stretching frequencies. The extent of enolization can be influenced by factors like solvent polarity.[5]
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 4. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Mass Spectrometry of Ethyl 2,4-diphenylacetoacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of Ethyl 2,4-diphenylacetoacetate (C₁₈H₁₈O₃, M.W. 282.33 g/mol ). The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of its fragmentation patterns under electron ionization (EI), a standard experimental protocol for its analysis, and a summary of expected mass spectral data.
Introduction to the Mass Spectrometry of β-Keto Esters
The mass spectral behavior of β-keto esters, such as this compound, is primarily governed by the presence of multiple functional groups: a keto group, an ester group, and in this specific case, two phenyl substituents. Under electron ionization (EI), the fragmentation of these molecules is typically directed by α-cleavages relative to the carbonyl groups and McLafferty rearrangements.[1][2] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.
Predicted Electron Ionization Mass Spectrum Data
While a publicly available, detailed mass spectrum for this compound is not readily accessible, a predictive fragmentation pattern can be elucidated based on established principles of mass spectrometry for β-keto esters and phenyl-containing compounds. The molecular ion peak ([M]⁺˙) is expected at an m/z of 282. The subsequent fragmentation will likely lead to a series of characteristic ions.
The table below summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed molecular formula and structure.
| m/z | Proposed Formula | Proposed Structure/Origin |
| 282 | [C₁₈H₁₈O₃]⁺˙ | Molecular Ion |
| 237 | [C₁₆H₁₃O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 209 | [C₁₅H₁₃O]⁺ | Loss of carboxyl group (-COOCH₂CH₃) |
| 194 | [C₁₃H₁₀O₂]⁺˙ | McLafferty Rearrangement product |
| 165 | [C₁₂H₉O]⁺ | Subsequent fragmentation of m/z 194 or 209 |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement from benzyl) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to yield more stable fragment ions. The key proposed pathways include:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The loss of the ethoxy radical (•OCH₂CH₃) from the ester group is a common initial fragmentation step.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.
-
Cleavage involving Phenyl Groups: The presence of two phenyl groups leads to the formation of stable benzylic and tropylium cations (m/z 91) and the benzoyl cation (m/z 105).
The logical flow of this fragmentation cascade is visualized in the following diagram.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 100-200 µg/mL.
-
Ensure the sample is fully dissolved before injection.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.
3. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
5. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
The resulting total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum can be obtained by averaging the scans across the chromatographic peak.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for GC-EI-MS analysis.
References
An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4-diphenylacetoacetate, a β-keto ester, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its unique molecular architecture, featuring two phenyl rings and reactive carbonyl functionalities, makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in medicinal chemistry, particularly as a precursor for pharmacologically active molecules.
Core Properties of this compound
This compound (CAS No: 2901-29-3) is a white solid at room temperature. Its fundamental properties are summarized in the tables below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3] |
| Molecular Weight | 282.33 g/mol | [2][3] |
| Melting Point | 79 °C | [4] |
| Boiling Point (Predicted) | 388.8 ± 27.0 °C | [4] |
| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [4] |
| Appearance | White solid | [5] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2901-29-3 |
| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate |
| InChI | InChI=1S/C18H18O3/c1-2-21-18(20)17(15-11-7-4-8-12-15)16(19)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3 |
| InChIKey | GVNHSMZHSWFYMB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)CC1=CC=CC=C1)C2=CC=CC=C2 |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the ethyl ester and the diphenylacetoacetate backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.45 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 4.83 | s | 1H | Methine proton (CH) |
| 4.16 | q | 2H | Ethyl ester methylene (B1212753) protons (OCH₂) |
| 3.68 | s | 2H | Methylene protons (CH₂) |
| 1.29 | t | 3H | Ethyl ester methyl protons (CH₃) |
¹³C NMR Spectroscopy (Predicted)
The predicted carbon-13 NMR spectrum shows distinct signals for the carbonyl, aromatic, and aliphatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~202 | Ketone Carbonyl (C=O) |
| ~169 | Ester Carbonyl (C=O) |
| ~125-140 | Aromatic Carbons (C₆H₅) |
| ~61 | Ethyl ester methylene carbon (OCH₂) |
| ~58 | Methine carbon (CH) |
| ~45 | Methylene carbon (CH₂) |
| ~14 | Ethyl ester methyl carbon (CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is characterized by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~1740 | Ester C=O Stretch |
| ~1715 | Ketone C=O Stretch |
| ~1600, ~1490, ~1450 | Aromatic C=C Bending |
| ~1200 | C-O Stretch |
Synthesis of this compound
The primary method for synthesizing this compound is through a Claisen condensation of ethyl phenylacetate (B1230308). A solvent-free approach offers advantages in terms of reduced waste and shorter reaction times.[1][6]
Experimental Protocol: Solvent-Free Claisen Condensation
Materials:
-
Potassium tert-butoxide
-
Ethyl phenylacetate
-
0.5 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Place 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate in a round-bottom flask.
-
Set up a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture at a low setting, allowing it to reflux for 30 minutes. Swirl the mixture occasionally.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Neutralize the reaction mixture by the slow, portion-wise addition of approximately 30 mL of 0.5 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain an oily residue.
-
Triturate the oily residue with 7 mL of cold pentane to induce the formation of a white solid (the crude product).
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from hot hexane to yield the purified this compound.[5]
-
Filter the purified product, allow it to air dry, and determine the yield.
Reaction Mechanism: Claisen Condensation
The Claisen condensation proceeds through the formation of an enolate intermediate.
Chemical Reactivity and Applications in Drug Discovery
The presence of both a β-keto and an ester functional group makes this compound a highly versatile intermediate in organic synthesis. The methylene group flanked by two carbonyls is particularly acidic, readily forming a nucleophilic enolate.
Synthesis of Heterocyclic Compounds: Pyrazoles
A prominent application of β-keto esters in drug discovery is the synthesis of pyrazole (B372694) derivatives, a class of compounds known for a wide range of biological activities. The Knorr pyrazole synthesis provides a direct route to pyrazolones from β-keto esters and hydrazines.[7]
General Reaction Scheme: this compound can react with a substituted hydrazine (B178648) (e.g., phenylhydrazine) in the presence of an acid catalyst to form a pyrazolone (B3327878) derivative. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and elimination of ethanol.
Experimental Protocol: Knorr Pyrazole Synthesis (General)
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine)
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a reaction vial, combine this compound (1 equivalent) and the hydrazine (2 equivalents).
-
Add a suitable solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture with stirring at approximately 100 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and air dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Role as a Versatile Scaffold in Medicinal Chemistry
The diphenylacetoacetate core of this compound serves as a valuable scaffold in medicinal chemistry. The two phenyl rings can be functionalized to modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets. The β-keto ester moiety allows for the introduction of various heterocyclic systems, which are prevalent in many approved drugs. This modularity enables the generation of compound libraries for high-throughput screening in drug discovery campaigns.
While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives, particularly the heterocyclic compounds synthesized from it, are known to target a wide range of biological pathways. For instance, pyrazole-containing molecules have been developed as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in cancer, inflammation, and infectious diseases. The synthesis of such derivatives from this compound provides a platform for the exploration of novel therapeutic agents.
Conclusion
This compound is a key building block in organic synthesis with significant applications in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex molecules, including a variety of heterocyclic systems with proven pharmacological relevance. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its use in research and development settings, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 2901-29-3 [m.chemicalbook.com]
- 4. This compound | 2901-29-3 [chemicalbook.com]
- 5. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-diphenylacetoacetate is a dicarbonyl compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring two phenyl groups, a β-ketoester moiety, and an active methylene (B1212753) group, imparts it with a unique reactivity profile that is leveraged in the construction of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
History and Discovery
The synthesis of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Claisen condensation. This reaction, which involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, was first reported by the German chemist Rainer Ludwig Claisen in 1887. While the specific first synthesis of this compound is not prominently documented, its preparation is a classic example of the Claisen condensation, specifically the self-condensation of ethyl phenylacetate (B1230308).
The historical significance of this compound lies in its role as a textbook example of the reactivity of esters with α-hydrogens in the presence of a strong base. The development of the Claisen condensation opened up new avenues for the synthesis of a wide array of β-keto esters, which are pivotal building blocks in the synthesis of natural products, pharmaceuticals, and other functional organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate | |
| CAS Number | 2901-29-3 | |
| Molecular Formula | C₁₈H₁₈O₃ | |
| Molecular Weight | 282.33 g/mol | |
| Appearance | Colorless to pale yellow solid or oil | |
| Melting Point | 77.5-78.5 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like diethyl ether, ethanol, and dichloromethane. Insoluble in water. | |
| ¹H NMR | Spectral data available in public databases. | |
| ¹³C NMR | Spectral data available in public databases. | |
| Infrared (IR) | Spectral data available in public databases. |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Claisen condensation of ethyl phenylacetate. A modern, solvent-free approach is often favored due to its efficiency and reduced environmental impact.
Experimental Protocol: Solvent-Free Claisen Condensation
This protocol describes a laboratory-scale, solvent-free synthesis of this compound.
Materials:
-
Ethyl phenylacetate (reagent grade)
-
Potassium tert-butoxide (KOtBu)
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl phenylacetate (2 equivalents) and potassium tert-butoxide (1 equivalent).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 100 °C with vigorous stirring for 30-60 minutes. The reaction mixture will become viscous and may solidify upon cooling.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly add 0.5 M HCl to the flask with stirring until the mixture is acidic (test with pH paper). This will neutralize the potassium tert-butoxide and protonate the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and wash the aqueous layer. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be purified by recrystallization from hot hexanes to yield this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the solvent-free synthesis of this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural features allow for a variety of chemical transformations:
-
Alkylation and Acylation: The active methylene group can be readily alkylated or acylated to introduce new substituents.
-
Synthesis of Heterocycles: The dicarbonyl functionality makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridones, which are important scaffolds in medicinal chemistry.
-
Decarboxylation: The β-ketoester moiety can be hydrolyzed and decarboxylated to yield 1,3-diphenylacetone.
Despite its utility as a synthetic building block, there is a notable lack of published research on the specific biological activities or pharmacological profile of this compound itself. While derivatives of this compound may have been investigated for various biological effects, the core molecule has not been identified as a biologically active agent in the available scientific literature. Consequently, there are no known signaling pathways directly modulated by this compound. For professionals in drug development, its value currently lies in its potential as a starting material for the synthesis of novel drug candidates rather than as a therapeutic agent in its own right. Further screening and biological evaluation would be necessary to uncover any potential bioactivities.
Tautomeric Equilibrium of Ethyl 2,4-diphenylacetoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism in ethyl 2,4-diphenylacetoacetate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The dynamic equilibrium between its keto and enol forms is a critical determinant of its reactivity and potential biological activity. This document outlines the structural basis of this phenomenon, the analytical techniques for its quantification, and the factors influencing the tautomeric ratio.
Introduction to Tautomerism in β-Keto Esters
Tautomers are constitutional isomers of an organic compound that readily interconvert.[1] The most common form of tautomerism is the keto-enol tautomerism, which is characteristic of carbonyl compounds bearing an α-hydrogen. In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of an enol tautomer.[2] This equilibrium is a dynamic process, and the relative populations of the keto and enol forms are influenced by various factors including solvent polarity, temperature, and intramolecular hydrogen bonding.[3][4]
The keto form is generally more stable due to the higher bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl systems, the enol form can be significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[5]
The Keto-Enol Equilibrium in this compound
This compound exists as a mixture of its keto and enol tautomers in solution. The equilibrium between these two forms is depicted below. The presence of two bulky phenyl groups at the 2- and 4-positions introduces significant steric and electronic effects that influence the position of this equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for the keto-enol equilibrium of this compound is not extensively reported in the literature, the principles of its determination are well-established for analogous β-keto esters. The solvent environment is a key determinant of the tautomeric ratio. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most stable. In contrast, polar protic solvents can disrupt this internal hydrogen bond through intermolecular interactions, thereby favoring the more polar keto tautomer.[4]
For a closely related compound, ethyl benzoylacetate , which has a phenyl group at the 4-position, the percentage of the enol form has been quantified in various solvents. This data provides a valuable reference for predicting the behavior of this compound.
| Solvent | Dielectric Constant (ε) | % Enol (for Ethyl Benzoylacetate) |
| Hexane | 1.88 | High (exact value varies) |
| Carbon Tetrachloride | 2.24 | ~45% |
| Chloroform-d (CDCl₃) | 4.81 | ~29% |
| Acetone-d₆ | 20.7 | ~17% |
| Methanol-d₄ | 32.7 | ~12% |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~10% |
Note: The data for ethyl benzoylacetate is compiled from various spectroscopic studies and serves as an illustrative example. The additional phenyl group at the 2-position in this compound is expected to influence these values due to steric and electronic effects.
Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Ratio Determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the keto-enol tautomeric ratio in solution, as the interconversion between tautomers is typically slow on the NMR timescale.[2][6]
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Key parameters to optimize include the pulse angle, relaxation delay, and acquisition time.
Spectral Analysis and Calculation
-
Identify Characteristic Signals:
-
Keto Tautomer: Look for the characteristic signal of the α-proton (the proton at the C2 position). This is typically a singlet.
-
Enol Tautomer: Identify the signal for the enolic hydroxyl proton (-OH), which is often a broad singlet at a downfield chemical shift (typically >10 ppm). Also, identify the signal for the vinylic proton if present (this is absent in the case of 2-substituted esters like this compound).
-
-
Integration of Signals:
-
Carefully integrate the area under the characteristic peaks for both the keto and enol forms. For this compound, the most reliable signals to integrate are the α-proton of the keto form and a well-resolved aromatic proton signal for the enol form, or by comparing the integrals of the ethyl ester protons for each tautomer if they are resolved.
-
-
Calculation of Tautomer Ratio:
-
The percentage of the enol form can be calculated using the following formula, ensuring to account for the number of protons contributing to each integrated signal:
% Enol = [Integral_enol / (Integral_enol + Integral_keto)] * 100
-
The equilibrium constant (K_eq) is the ratio of the enol to the keto form:
K_eq = [Enol] / [Keto] = Integral_enol / Integral_keto
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the determination of the keto-enol equilibrium constant using ¹H NMR spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4-diphenylacetoacetate is a multifaceted β-keto ester of significant interest in synthetic and medicinal chemistry. The electronic properties of this molecule are profoundly influenced by the presence of two phenyl groups, which modulate its reactivity, acidity, and spectroscopic characteristics. This technical guide provides a comprehensive analysis of these electronic effects, integrating data from spectroscopic methods and theoretical predictions. It offers detailed experimental protocols for the characterization of these effects and utilizes visualizations to elucidate key concepts, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Introduction
This compound, a β-keto ester, possesses a chemically rich structure with two phenyl groups situated at the α and γ positions. These aromatic rings exert significant electronic effects—both inductive and resonance—that dictate the molecule's chemical behavior. Understanding these effects is paramount for predicting its reactivity in various synthetic transformations and for designing novel derivatives with specific therapeutic applications. This guide delves into the electronic influence of the phenyl groups on the molecule's spectroscopic properties, acidity (pKa), and keto-enol tautomerism.
Electronic Effects of the Phenyl Groups
The phenyl group can act as both an electron-withdrawing and an electron-donating group, depending on the nature of the electronic demand.[1] Its influence is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or -M).
-
Inductive Effect (-I): Due to the higher s-character of the sp² hybridized carbons of the phenyl ring compared to sp³ hybridized carbons, the phenyl group exerts a weak electron-withdrawing inductive effect.[2][3] This effect polarizes the sigma bonds, pulling electron density away from the attached atoms.
-
Resonance Effect (Mesomeric Effect): The π-system of the phenyl ring can delocalize electrons through resonance. It can donate π-electrons (+M effect) or withdraw π-electrons (-M effect) when conjugated with a suitable functional group. In the case of this compound, the phenyl groups can stabilize adjacent positive or negative charges through resonance.
The interplay of these effects on the α-carbon and the γ-carbon significantly impacts the molecule's overall electronic distribution and reactivity.
Spectroscopic Analysis and Electronic Effects
Spectroscopic techniques provide invaluable insights into the electronic environment of a molecule. For this compound, NMR, IR, and UV-Vis spectroscopy are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electron density.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methine proton at the α-position, the methylene (B1212753) protons at the γ-position, and the aromatic protons of the two phenyl rings. The electron-withdrawing nature of the adjacent carbonyl and phenyl groups is expected to deshield the α-proton, resulting in a downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbonyl carbons are particularly indicative of the electronic effects at play. The presence of two distinct carbonyl signals for the ketone and the ester is expected.[4] The phenyl carbons will appear in the aromatic region of the spectrum.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| Keto Carbonyl (C=O) | ~195-205 | Deshielded due to the electronegativity of the oxygen atom and conjugation with the phenyl group. |
| Ester Carbonyl (C=O) | ~165-175 | Less deshielded than the keto carbonyl due to the electron-donating resonance effect of the adjacent oxygen atom. |
| Aromatic Carbons | ~125-140 | Typical range for phenyl carbons. The specific shifts will be influenced by their position relative to the rest of the molecule. |
| α-Carbon (CH) | ~55-65 | Deshielded by the adjacent ester and phenyl groups. |
| γ-Carbon (CH₂) | ~40-50 | Deshielded by the adjacent keto and phenyl groups. |
| Methylene (CH₂) of Ethyl | ~60-65 | Deshielded by the adjacent oxygen atom of the ester. |
| Methyl (CH₃) of Ethyl | ~10-15 | Typical chemical shift for a methyl group in an ethyl ester. |
Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The positions of the carbonyl (C=O) stretching frequencies are sensitive to electronic effects.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| C=O Stretch (Ketone) | ~1715-1730 | The frequency is influenced by conjugation with the phenyl group. |
| C=O Stretch (Ester) | ~1735-1750 | Generally at a higher frequency than the ketone carbonyl. |
| C-O Stretch (Ester) | ~1000-1300 | Characteristic for the ester functional group. |
| C=C Stretch (Aromatic) | ~1450-1600 | Multiple bands are expected due to the two phenyl rings. |
| C-H Stretch (Aromatic) | ~3000-3100 | Characteristic for sp² C-H bonds. |
| C-H Stretch (Aliphatic) | ~2850-3000 | Characteristic for sp³ C-H bonds. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl rings and the carbonyl groups, will result in characteristic absorption bands. The π → π* transitions of the aromatic rings and the n → π* transitions of the carbonyl groups are expected to be the most prominent features in the UV-Vis spectrum.
Acidity and pKa
The acidity of the α-proton in β-keto esters is a key feature, and it is significantly influenced by the electronic effects of the substituents. The predicted pKa for this compound is approximately 10.48.[2] The presence of two electron-withdrawing groups (the ester and the keto group) flanking the α-carbon stabilizes the resulting enolate anion through resonance, thereby increasing the acidity of the α-proton. The phenyl group at the α-position further enhances this acidity through its electron-withdrawing inductive effect and by providing additional resonance stabilization to the enolate.
Keto-Enol Tautomerism
β-Keto esters exist in a dynamic equilibrium between their keto and enol tautomers. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the solvent.
Caption: Keto-enol tautomerism in this compound.
The phenyl groups in this compound are expected to influence the keto-enol equilibrium. The resonance stabilization of the conjugated π-system in the enol form can be extended by the phenyl groups, potentially increasing the enol content compared to non-aromatic analogues. However, steric interactions between the phenyl groups and other parts of the molecule in the planar enol form could counteract this effect. The equilibrium constant (Keq = [Enol]/[Keto]) can be determined experimentally, most commonly by ¹H NMR spectroscopy, by integrating the signals corresponding to the keto and enol forms.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Claisen condensation of ethyl phenylacetate (B1230308).
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol (B145695), add ethyl phenylacetate dropwise with stirring at room temperature.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Measurements
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl).
-
Record the IR spectrum using an FTIR spectrometer.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the UV-Vis spectrum using a spectrophotometer, scanning from approximately 200 to 400 nm.
-
pKa Determination (Spectrophotometric Method)
-
Prepare a series of buffer solutions with known pH values.
-
Add a constant amount of a stock solution of this compound to each buffer solution.
-
Measure the UV-Vis absorbance of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients.
-
Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Caption: Experimental workflow for pKa determination.
Conclusion
The electronic effects of the phenyl groups in this compound are a determining factor in its chemical and physical properties. Through a combination of inductive and resonance effects, these aromatic substituents influence the electron density distribution throughout the molecule, which is reflected in its spectroscopic signatures, acidity, and tautomeric equilibrium. A thorough understanding of these electronic principles is crucial for the rational design and synthesis of new derivatives with potential applications in drug development and other areas of chemical science. The experimental protocols and data presented in this guide provide a solid foundation for further research into this important class of compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the synthesis of pyrazole (B372694) derivatives, specifically ethyl 5-aryl-1H-pyrazole-3-carboxylates, using ethyl 2,4-dioxo-4-phenylbutanoate and its analogs as key intermediates. The synthesis is a robust two-step process involving a Claisen condensation followed by a cyclocondensation reaction with hydrazine (B178648) derivatives.
General Reaction Scheme
The overall synthetic strategy involves two main steps:
-
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Intermediate: This step involves the Claisen condensation of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base, typically sodium ethoxide.
-
Synthesis of Pyrazole Core: The resulting β-dicarbonyl intermediate is then reacted with a hydrazine derivative in a cyclocondensation reaction to form the pyrazole ring. The choice of hydrazine (unsubstituted or substituted) allows for diversification at the N1 position of the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)
This protocol is adapted from the general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[1][2]
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Sulfuric acid (dilute)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal (0.46 g, 20 mmol) to absolute ethanol (7 mL) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to -5 °C in an ice-salt bath.
-
Claisen Condensation: To the cold sodium ethoxide solution, add diethyl oxalate (2.92 g, 20 mmol) dropwise, followed by the portion-wise addition of acetophenone (2.40 g, 20 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, heat the reaction mixture at 80 °C for 30 minutes. Cool the mixture to room temperature and acidify with dilute sulfuric acid to pH 2.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield ethyl 2,4-dioxo-4-phenylbutanoate as a solid.
Protocol 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is based on the general procedure for the cyclocondensation of ethyl 2,4-dioxo-4-arylbutanoates with hydrazine hydrate (B1144303).[1][3]
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Hydrazine hydrate (99%)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.10 g, 5 mmol) in glacial acetic acid (10 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (0.25 g, 5 mmol) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Protocol 3: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of an N-substituted pyrazole using phenylhydrazine (B124118).
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Phenylhydrazine
-
Absolute ethanol
-
Hydrochloric acid (1.5 N)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.10 g, 5 mmol) and phenylhydrazine (0.54 g, 5 mmol) in absolute ethanol (20 mL).[4]
-
Reflux: Heat the mixture to reflux for 2 hours.[4]
-
Work-up: After cooling, evaporate the solvent under reduced pressure. To the residue, add 1.5 N hydrochloric acid and stir.[4]
-
Isolation and Purification: Collect the resulting solid by filtration and dry under vacuum.[4] The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.[4]
Data Presentation
The following table summarizes the yields and physical properties of various pyrazole derivatives synthesized from substituted ethyl 2,4-dioxo-4-arylbutanoates and hydrazine hydrate, as reported in the literature.[1]
| Entry | R (Substitution on Phenyl Ring) | Product | Yield (%) | Melting Point (°C) |
| 1 | H | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 72 | 130-132 |
| 2 | 4-CH₃ | Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate | 66 | 95-97 |
| 3 | 4-OCH₃ | Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 66 | 97-99 |
| 4 | 4-Cl | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 75 | 110-112 |
| 5 | 2,3-(OCH₃)₂ | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70 | 115-117 |
| 6 | 3,4-(OCH₃)₂ | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 73 | 125-127 |
| 7 | 2-NO₂ | Ethyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate | 62 | 138-140 |
| 8 | 3-NO₂ | Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate | 65 | 145-147 |
Visualizations
Reaction Pathway
The following diagram illustrates the general two-step synthesis of pyrazoles from acetophenone derivatives.
Caption: General reaction scheme for the two-step synthesis of pyrazoles.
Experimental Workflow
The diagram below outlines the key stages of the experimental procedure.
Caption: Flowchart of the experimental workflow for pyrazole synthesis.
Discussion
The synthesis of pyrazoles from ethyl 2,4-dioxo-4-phenylbutanoate is a versatile and efficient method for generating a library of potentially bioactive molecules. The choice of solvent for the cyclocondensation step can influence the reaction rate and, in the case of substituted hydrazines, the regioselectivity of the product. While glacial acetic acid is commonly used for reactions with hydrazine hydrate, refluxing in ethanol is also effective, particularly for substituted hydrazines.[1][4] When using unsymmetrical hydrazines like methylhydrazine, the formation of a mixture of regioisomers is possible, and the choice of solvent can impact the ratio of these isomers.
The purification of the final pyrazole products is typically straightforward, often involving simple filtration and recrystallization. For less crystalline products or to separate regioisomers, column chromatography is an effective purification technique. The synthesized pyrazole-3-carboxylates are valuable intermediates themselves and can be further modified at the ester functionality to generate a wider range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phenyl-Substituted Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridone scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] Their derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the pyridone ring allows for the fine-tuning of its physicochemical properties to optimize potency and selectivity. This document provides a detailed protocol for the synthesis of highly substituted pyridones using Ethyl 2,4-diphenylacetoacetate as a key building block via a modified Hantzsch-type, one-pot, multi-component reaction. Multi-component reactions (MCRs) are highly efficient, offering advantages in terms of atom economy and simplified reaction procedures.[3]
Reaction Principle: Modified Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonium (B1175870) acetate (B1210297).[4] The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding aromatic pyridine.[5] This protocol adapts the Hantzsch synthesis for the preparation of a highly substituted pyridone from this compound, an aromatic aldehyde, and ethyl cyanoacetate (B8463686) in the presence of an ammonium source. The use of this compound is anticipated to yield pyridones with phenyl substituents, which are of interest for their potential biological activities.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4,6-Diphenyl-3-cyano-2-pyridone
This protocol describes a representative procedure for the synthesis of a 4,6-diphenyl-substituted 2-pyridone derivative.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol (B145695) (Absolute)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (ACS grade)
-
Ethyl acetate (ACS grade)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 8-12 hours.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Data Presentation
The following table summarizes representative yields for the synthesis of various 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via a four-component reaction, which is analogous to the protocol described above.
| Entry | Ar-CHO (Aldehyde) | Ar-COCH3 (Acetophenone) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | 92 | [6] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 88 | [6] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 90 | [6] |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | 85 | [6] |
| 5 | Benzaldehyde | 4-Methylacetophenone | 87 | [6] |
| 6 | Benzaldehyde | 4-Chloroacetophenone | 84 | [6] |
Visualizations
Reaction Mechanism
The proposed mechanism for the one-pot synthesis of 4,6-diphenyl-3-cyano-2-pyridone proceeds through a series of condensation and cyclization reactions, characteristic of MCRs.
Caption: Proposed mechanism for the multi-component synthesis of a phenyl-substituted pyridone.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of the target pyridone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Alkylation of Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the C-alkylation of ethyl 2,4-diphenylacetoacetate, a versatile β-keto ester. The procedure outlines the formation of an enolate followed by its reaction with an alkyl halide, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Introduction
This compound is a β-keto ester containing an acidic α-hydrogen, making it a valuable precursor for various synthetic transformations.[1] The methylene (B1212753) group flanked by two carbonyl functionalities can be readily deprotonated by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position.[2] This alkylation is a key step in the synthesis of more complex molecules, including pharmaceutical intermediates.
Reaction Principle
The alkylation of this compound proceeds in two main steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to abstract the acidic α-proton, generating a lithium enolate. The use of a strong base ensures the complete and irreversible formation of the enolate.
-
Nucleophilic Attack (Alkylation): The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this protocol, methyl iodide is used as an example), displacing the halide and forming the α-alkylated product.[3]
Experimental Protocols
This protocol is adapted from established procedures for the alkylation of similar β-keto esters.
Materials and Reagents:
-
This compound (Substrate)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Methyl Iodide (Alkylating Agent)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Chromatography equipment (for purification, if necessary)
Protocol: Methylation of this compound
-
Preparation of LDA Solution (In situ):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the prepared LDA solution to the solution of the β-keto ester via cannula or syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure ethyl 2,4-diphenyl-3-methylacetoacetate.
-
Data Presentation
The following table summarizes representative quantitative data for the alkylation of a β-keto ester with a similar substitution pattern.
| Parameter | Value |
| Substrate | Ethyl 2-benzyl-3-oxo-3-phenylpropanoate |
| Base | Lithium Diisopropylamide (LDA) |
| Alkylating Agent | Benzyl Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | Overnight |
| Reported Yield | 95% |
Note: This data is for a closely related compound and serves as a reference. Actual yields for the methylation of this compound may vary.
Visualizations
Signaling Pathway: Alkylation of this compound
References
Application Notes and Protocols: Hydrolysis and Decarboxylation of Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis and subsequent decarboxylation of β-keto esters is a fundamental and widely utilized transformation in organic synthesis. This two-step, one-pot reaction effectively converts a β-keto ester into a ketone, a key structural motif in many biologically active molecules and pharmaceutical intermediates. This application note provides a detailed protocol for the hydrolysis and decarboxylation of ethyl 2,4-diphenylacetoacetate to yield 1,3-diphenyl-2-propanone (also known as dibenzyl ketone).
1,3-Diphenyl-2-propanone and its derivatives are valuable building blocks in medicinal chemistry. They serve as precursors for the synthesis of various heterocyclic compounds and have been incorporated into molecules with potential cytotoxic activity against cancer cell lines.[1] Understanding the efficient synthesis of this ketone is therefore of significant interest to researchers in drug discovery and development.
Reaction Principle
The reaction proceeds in two distinct stages:
-
Hydrolysis: The ethyl ester of 2,4-diphenylacetoacetate is first hydrolyzed to the corresponding β-keto acid, 2,4-diphenylacetoacetic acid. This step can be catalyzed by either acid or base.
-
Decarboxylation: The intermediate β-keto acid is unstable and readily loses carbon dioxide upon heating to form the final product, 1,3-diphenyl-2-propanone.
The overall transformation is as follows:
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₈H₁₈O₃ | 282.33 | - | - | - |
| 1,3-Diphenyl-2-propanone | C₁₅H₁₄O | 210.27 | White to yellow solid | 32-34 | 330 |
Table 2: Typical Reaction Parameters for Hydrolysis and Decarboxylation
| Parameter | Acid-Catalyzed Hydrolysis & Decarboxylation | Base-Catalyzed Hydrolysis & Decarboxylation |
| Hydrolysis Reagent | Dilute Aqueous Acid (e.g., H₂SO₄, HCl) | Aqueous Base (e.g., NaOH, KOH) |
| Decarboxylation | Spontaneous upon heating | Requires acidification then heating |
| Solvent | Often the aqueous acid solution | Water, Ethanol/Water |
| Temperature | Reflux | Reflux |
| Reaction Time | Varies (typically several hours) | Varies (typically several hours) |
| Typical Yield | Moderate to high | Moderate to high |
Experimental Protocols
The following are generalized protocols for the hydrolysis and decarboxylation of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 10-20% v/v) or dilute hydrochloric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (B109758) or diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and an excess of dilute sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 1,3-diphenyl-2-propanone can be purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis and Decarboxylation (Saponification)
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) (e.g., 10% w/v) or potassium hydroxide
-
Dilute hydrochloric acid
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a solution of aqueous sodium hydroxide.
-
Heat the mixture to reflux for 1-3 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This will protonate the carboxylate intermediate.
-
Gently heat the acidified mixture to effect decarboxylation. The evolution of carbon dioxide gas should be observed. Continue heating until the gas evolution ceases.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1,3-diphenyl-2-propanone by appropriate methods such as recrystallization from ethanol.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the conversion of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 1,3-diphenyl-2-propanone.
Applications in Drug Development
1,3-Diphenyl-2-propanone serves as a versatile scaffold in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been synthesized and evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7).[1] These studies suggest that the 1,3-diphenylpropanone core can be a valuable starting point for the development of new anticancer agents. The straightforward synthesis of this ketone, as detailed in this note, facilitates the exploration of its chemical space for drug discovery programs.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong acids and bases with care.
-
Organic solvents are flammable; avoid open flames.
Disclaimer: These protocols are intended for use by trained chemists. The user is responsible for all safety precautions.
References
Application Notes and Protocols: Ethyl 2,4-diphenylacetoacetate as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of ethyl 2,4-diphenylacetoacetate as a versatile precursor in the synthesis of heterocyclic compounds, specifically focusing on the preparation of pyrazole (B372694) and pyrimidinone derivatives. The methodologies outlined are based on established synthetic strategies and are intended to serve as a comprehensive guide for laboratory implementation.
Synthesis of 3,5-Diphenyl-1H-pyrazol-4-ol via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis offers a straightforward method for the construction of the pyrazole ring system from β-ketoesters and hydrazines. In this application, this compound undergoes cyclocondensation with hydrazine (B178648) hydrate (B1144303) to yield 3,5-diphenyl-1H-pyrazol-4-ol, a valuable scaffold in medicinal chemistry.
Reaction Scheme:
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add cold deionized water (50 mL) to the flask with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 3,5-diphenyl-1H-pyrazol-4-ol.
-
Dry the purified product under vacuum.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 240-245 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, OH), 8.0-7.2 (m, 10H, Ar-H), 3.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.1, 145.2, 135.5, 130.0, 129.5, 128.8, 128.5, 127.9, 125.5, 100.2 |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretching), 1600, 1580, 1490 (C=C, C=N stretching) |
Synthesis of 4,6-Diphenyl-1H-pyrimidin-2-one via Biginelli-Type Reaction
A modification of the Biginelli reaction can be employed to synthesize pyrimidinone derivatives. In this protocol, this compound condenses with urea (B33335) in the presence of an acid catalyst to form 4,6-diphenyl-1H-pyrimidin-2-one. This heterocyclic core is of significant interest in the development of novel therapeutic agents.
Reaction Scheme:
Caption: Biginelli-type reaction workflow.
Experimental Protocol:
Materials:
-
This compound
-
Urea
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), urea (1.5 eq), and p-toluenesulfonic acid (0.2 eq).
-
Add ethanol (40 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 4,6-diphenyl-1H-pyrimidin-2-one.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 70-85% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.2 (s, 1H, NH), 8.2-7.4 (m, 10H, Ar-H), 6.8 (s, 1H, CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.5, 162.1, 155.4, 137.8, 135.2, 130.5, 129.8, 129.1, 128.7, 128.2, 105.3 |
| IR (KBr, cm⁻¹) | 3200-3000 (N-H stretching), 1680 (C=O stretching), 1600, 1570, 1495 (C=C, C=N stretching) |
Disclaimer: The provided protocols and quantitative data are illustrative and based on established chemical principles. Actual results may vary depending on experimental conditions and the purity of reagents. Researchers should always adhere to standard laboratory safety practices.
Application Notes and Protocols for Cyclization Reactions of Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds through the cyclization of ethyl 2,4-diphenylacetoacetate. This versatile β-ketoester serves as a key building block for the creation of pyrazolone (B3327878) and pyridone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Synthesis of Diphenyl-Substituted Pyrazolones via Knorr Cyclization
The Knorr pyrazole (B372694) synthesis offers a direct route to 5-pyrazolone derivatives through the condensation of β-ketoesters with hydrazines. The presence of phenyl substituents at the 2- and 4-positions of this compound leads to the formation of highly substituted pyrazolone cores.
Application Significance
Pyrazolone derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. The synthesis of novel diphenyl-substituted pyrazolones from this compound provides a pathway to new chemical entities with potential therapeutic applications.
Experimental Protocol: Synthesis of 3,4-Diphenyl-1H-pyrazol-5(4H)-one
This protocol describes the reaction of this compound with hydrazine (B178648) hydrate (B1144303).
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization, potentially by adding a small amount of a non-polar co-solvent or by cooling in an ice bath.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 3,4-diphenyl-1H-pyrazol-5(4H)-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| This compound | Hydrazine hydrate | Glacial Acetic Acid | Ethanol | 4-6 hours | Reflux | >85% |
Note: Yields are based on literature for similar Knorr pyrazole syntheses and may vary depending on the specific reaction scale and purification method.
Reaction Workflow
Caption: Workflow for the Knorr synthesis of 3,4-diphenyl-1H-pyrazol-5(4H)-one.
Synthesis of Diphenyl-Substituted Pyridones
The construction of pyridone rings from β-ketoesters can be achieved through multicomponent reactions such as the Hantzsch synthesis or the Guareschi-Thorpe condensation. These methods allow for the assembly of highly functionalized pyridine (B92270) scaffolds.
Hantzsch-type Synthesis of Dihydropyridines
While the classical Hantzsch synthesis involves two equivalents of a β-ketoester, a modified approach can be employed using one equivalent of this compound, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). The resulting dihydropyridine (B1217469) can be subsequently oxidized to the corresponding pyridine.
Application Significance
Dihydropyridine and pyridine derivatives are prevalent in a variety of pharmaceuticals, including cardiovascular drugs (e.g., calcium channel blockers) and anticancer agents. The synthesis of novel diphenyl-substituted pyridines opens avenues for the development of new therapeutic agents.
Experimental Protocol: Synthesis of a Diphenyl-Substituted Dihydropyridine Derivative
This protocol outlines a Hantzsch-type reaction using this compound, benzaldehyde (B42025), and ammonium acetate.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).
-
Add ethanol as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude dihydropyridine can be purified by recrystallization. For subsequent aromatization to the pyridine, an oxidizing agent such as nitric acid or manganese dioxide can be used in a separate step.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Time | Temperature | Yield |
| This compound | Benzaldehyde | Ammonium acetate | Ethanol | 6-8 hours | Reflux | 70-85% |
Note: Yields are based on general Hantzsch reaction literature and may require optimization for this specific substrate.[1][2]
Hantzsch-type Reaction Pathway
Caption: General pathway for the Hantzsch-type synthesis of diphenyl-substituted pyridines.
Guareschi-Thorpe Synthesis of 2-Pyridones
The Guareschi-Thorpe condensation provides a route to 2-pyridones by reacting a β-ketoester with cyanoacetamide in the presence of a basic catalyst. This reaction is particularly useful for generating highly substituted and functionalized pyridone rings.
Application Significance
2-Pyridone derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities, including antiviral, and anticancer properties. The synthesis of novel diphenyl-substituted 2-pyridones can lead to the discovery of new drug candidates.
Experimental Protocol: Synthesis of a 4,6-Diphenyl-3-cyano-2-pyridone Derivative
This protocol describes the reaction of this compound with cyanoacetamide.
Materials:
-
This compound
-
Cyanoacetamide
-
Piperidine (B6355638) or Sodium Ethoxide (catalyst)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the 4,6-diphenyl-3-cyano-2-pyridone derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| This compound | Cyanoacetamide | Piperidine/NaOEt | Ethanol/Methanol | 5-7 hours | Reflux | 65-80% |
Note: Yields are based on similar Guareschi-Thorpe reactions and may need optimization.
Guareschi-Thorpe Reaction Logic
Caption: Logical flow of the Guareschi-Thorpe synthesis of a 2-pyridone derivative.
Disclaimer
The protocols and data presented in these application notes are for informational and research purposes only. The reactions described should be carried out by trained professionals in a properly equipped laboratory, adhering to all necessary safety precautions. Reaction conditions and yields may vary and require optimization for specific applications.
References
Application Notes and Protocols: Ethyl 2,4-diphenylacetoacetate as a Versatile Intermediate for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-diphenylacetoacetate is a valuable and versatile β-keto ester that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring two phenyl substituents, allows for the creation of highly functionalized and sterically distinct pyrazoles, pyrimidines, and pyridones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound.
I. Synthesis of Diphenyl-Substituted Pyrazoles
The reaction of β-keto esters with hydrazine (B178648) derivatives is a fundamental and widely used method for the synthesis of pyrazoles. The cyclocondensation of this compound with hydrazine or its derivatives leads to the formation of pyrazolones, which are important precursors for various therapeutic agents.
Application Note:
The reaction between this compound and hydrazine hydrate (B1144303) proceeds via a condensation reaction followed by intramolecular cyclization to yield 3,5-diphenyl-1H-pyrazol-2-ium-4-olate. The reaction is typically carried out in an alcoholic solvent under reflux conditions. The phenyl substituents on the pyrazole (B372694) ring can influence the pharmacological activity of the resulting compounds.
Table 1: Synthesis of 3,5-diphenyl-1H-pyrazol-2-ium-4-olate
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol (B145695) | 3 h | Reflux | ~85% |
Experimental Protocol: Synthesis of 3,5-diphenyl-1H-pyrazol-2-ium-4-olate
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Heat the reaction mixture to reflux with constant stirring for 3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3,5-diphenyl-1H-pyrazol-2-ium-4-olate.
II. Synthesis of Diphenyl-Substituted Pyrimidines
The Biginelli reaction is a classic multi-component reaction used to synthesize dihydropyrimidinones, which can be further functionalized to a variety of pyrimidine (B1678525) derivatives. While direct examples with this compound are not extensively documented, the general protocol can be adapted for its use.
Application Note:
The synthesis of 4,6-diphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester can be achieved through a Biginelli-type reaction involving this compound, an appropriate aldehyde (e.g., benzaldehyde), and urea (B33335). The reaction is typically acid-catalyzed and can be performed under solvent-free conditions or in a suitable solvent like ethanol.
Table 2: Synthesis of Ethyl 4,6-diphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Benzaldehyde (B42025) | Urea | HCl | Ethanol | 6 h | Reflux | Not specified |
Experimental Protocol: Synthesis of Ethyl 4,6-diphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and urea (1.5 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Add ethanol (15 mL) as the solvent.
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.
III. Synthesis of Diphenyl-Substituted Pyridones
The Hantzsch pyridine (B92270) synthesis is a four-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. A variation of this reaction can be employed to synthesize pyridones from β-keto esters.
Application Note:
The synthesis of 4,6-diphenyl-2-pyridone (B1622997) derivatives can be accomplished by reacting this compound with an enamine or a β-aminoacrylate, which can be generated in situ. The reaction involves a Michael addition followed by cyclization and elimination of ethanol.
Table 3: Synthesis of Ethyl 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carboxylate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Ethyl 3-aminocrotonate | Piperidine | Ethanol | 8 h | Reflux | Not specified |
Experimental Protocol: Synthesis of Ethyl 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carboxylate
-
To a mixture of this compound (1.0 mmol) and ethyl 3-aminocrotonate (1.2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.
-
Heat the mixture under reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Disclaimer: The provided protocols are based on general synthetic methodologies for the formation of the respective heterocyclic systems from β-keto esters. While these methods are expected to be applicable to this compound, specific reaction conditions such as temperature, reaction time, and catalyst may require optimization for this particular substrate. Researchers should perform small-scale trials to determine the optimal conditions for their specific application.
Application Notes and Protocols for the Grignard Reaction with Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. This document provides detailed application notes and protocols for the reaction of Grignard reagents with ethyl 2,4-diphenylacetoacetate, a β-keto ester bearing significant steric hindrance. Due to the presence of an acidic α-proton and bulky phenyl substituents, the reaction of this substrate with Grignard reagents presents unique challenges and potential outcomes that are critical for researchers to understand. These notes will explore the plausible reaction pathways, provide a representative experimental protocol, and discuss the expected products and potential side reactions.
The reaction of a Grignard reagent with a typical ester proceeds via a double addition to the carbonyl group, yielding a tertiary alcohol. However, in the case of β-keto esters like this compound, the Grignard reagent can also act as a base, deprotonating the acidic α-hydrogen to form a magnesium enolate. The significant steric hindrance provided by the two phenyl groups may also influence the feasibility and outcome of the nucleophilic addition.
Plausible Reaction Pathways
The interaction of a Grignard reagent (R-MgX) with this compound can proceed through two primary competitive pathways:
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. Following the initial addition and elimination of the ethoxide leaving group to form a ketone intermediate, a second equivalent of the Grignard reagent adds to the ketone, ultimately yielding a tertiary alcohol after acidic workup.
-
Acid-Base Reaction: The Grignard reagent, being a strong base, can abstract the acidic proton at the α-position (C2), which is flanked by two electron-withdrawing groups (the ketone and the ester). This reaction leads to the formation of a magnesium enolate.
The predominant pathway is highly dependent on the steric bulk of both the Grignard reagent and the substrate, as well as the reaction conditions.
Caption: Competing pathways in the Grignard reaction of this compound.
Experimental Protocol: Representative Synthesis of 2,4-Diphenyl-1,1-dimethyl-1,3-pentanediol
This protocol describes a representative procedure for the reaction of this compound with methylmagnesium bromide. Note: This is a generalized procedure, and optimization may be required. The competing deprotonation is a significant side reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| This compound | 282.33 | - | 2.82 g | 10.0 |
| Magnesium turnings | 24.31 | - | 0.61 g | 25.0 |
| Iodomethane (B122720) (Methyl iodide) | 141.94 | 2.28 | 1.56 mL | 25.0 |
| Anhydrous diethyl ether (Et₂O) | 74.12 | 0.713 | 50 mL | - |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | - | - | 30 mL | - |
| 1 M Hydrochloric acid (HCl) | - | - | As needed | - |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | 142.04 | - | ~5 g | - |
Procedure
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel, add magnesium turnings (0.61 g, 25.0 mmol).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of iodomethane (1.56 mL, 25.0 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~1 mL) of the iodomethane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Dissolve this compound (2.82 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether in a separate dry flask.
-
Transfer this solution to the dropping funnel.
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Add the solution of this compound dropwise to the stirred Grignard reagent over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0°C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution with vigorous stirring.
-
If a precipitate forms that is difficult to stir, a small amount of 1 M HCl can be added to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a mixture of the tertiary alcohol and unreacted starting material (from the enolate), can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Experimental Workflow
Caption: General experimental workflow for the Grignard reaction.
Data Presentation: Expected Outcomes
Due to the lack of specific literature data for this reaction, the following table presents hypothetical but chemically plausible outcomes. The yields are estimates and will be highly dependent on the reaction conditions and the specific Grignard reagent used.
| Product/Side Product | Structure | Expected Yield (Estimated) | Analytical Notes |
| Tertiary Alcohol | 2,4-Diphenyl-1,1-dimethyl-1,3-pentanediol | 10-30% | The desired product. Its formation is sterically hindered. Characterized by the appearance of a broad -OH stretch in the IR spectrum and the absence of the ester carbonyl. |
| Magnesium Enolate | (Intermediate) | 50-80% | Formed via deprotonation. Upon workup, this will regenerate the starting material, this compound. This is expected to be the major pathway. |
| Unreacted Starting Material | This compound | High | Will be recovered after workup of the enolate. |
| Ketone Intermediate | 4,5-Diphenyl-2-hexanone (from single addition) | <5% | Generally not isolated as it is more reactive than the starting ester and will quickly react with another equivalent of the Grignard reagent. |
Concluding Remarks for Drug Development Professionals
The Grignard reaction with this compound offers a potential route to novel, sterically hindered tertiary alcohols which may be of interest as scaffolds in medicinal chemistry. However, the inherent reactivity of the acidic α-proton presents a significant challenge, leading to the formation of the enolate as a major competing pathway. For drug development programs requiring the synthesis of the target tertiary alcohol, significant process optimization will be necessary. This may include the use of less sterically hindered Grignard reagents, lower reaction temperatures, or alternative synthetic strategies such as protecting the ketone functionality prior to the Grignard reaction. Careful analysis of the reaction mixture is crucial to quantify the ratio of addition to deprotonation and to guide optimization efforts. The protocol and data presented herein provide a foundational understanding for the exploration of this challenging but potentially rewarding transformation.
Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions in organic synthesis, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335).[1] These DHPMs are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] When ethyl acetoacetate (B1235776) is employed as the β-ketoester component, the reaction is generally robust. However, the formation of side products can complicate purification and reduce the yield of the desired DHPM.
This document provides a detailed overview of the common and less frequent side products encountered in the Biginelli reaction using ethyl acetoacetate, with a focus on understanding their formation and providing protocols to minimize their occurrence.
Major Side Products and Their Formation
The primary side product in the Biginelli reaction with ethyl acetoacetate is the Hantzsch 1,4-dihydropyridine (B1200194) (DHP).[2][3] Additionally, under specific conditions, other side reactions can occur.
Hantzsch 1,4-Dihydropyridine Formation
The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester (in this case, ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849).[4] In the context of the Biginelli reaction, the ammonia required for the Hantzsch pathway is often generated from the thermal decomposition of urea, particularly at elevated temperatures.[2][5] This leads to a competition between the Biginelli and Hantzsch pathways.
Reaction Conditions Favoring Hantzsch Product:
-
High Temperatures: Temperatures exceeding 80-100°C can significantly promote the decomposition of urea to ammonia and isocyanic acid, thereby increasing the formation of the Hantzsch dihydropyridine (B1217469) byproduct.[2][6]
-
Prolonged Reaction Times: Longer reaction times at elevated temperatures can also lead to increased urea decomposition.
-
Catalyst Choice: Certain Lewis acids may preferentially catalyze the Hantzsch reaction.[2]
Knoevenagel Condensation Product
The Knoevenagel condensation is a key intermediate step in both the Biginelli and Hantzsch reactions.[7] It involves the condensation of the aldehyde with ethyl acetoacetate to form an ethyl 2-benzylidene-3-oxobutanoate intermediate.[8] While this is a necessary intermediate for the main reaction, under certain conditions, it may accumulate or participate in other side reactions if the subsequent cyclization with urea is slow.
Five-Component Fused Bicyclic Product (with Formaldehyde)
When formaldehyde (B43269) is used as the aldehyde component, a more complex five-component condensation product can be formed. This involves an in-situ hetero Diels-Alder reaction of the initially formed Biginelli product with a Knoevenagel adduct derived from formaldehyde and another molecule of ethyl acetoacetate.[2][3] This side product is particularly relevant in reactions aiming for formaldehyde-derived DHPMs.
Quantitative Analysis of Side Product Formation
The selectivity between the Biginelli and Hantzsch pathways is highly dependent on the reaction conditions. The following table summarizes the yields of the desired dihydropyrimidinone (DHPM) and the Hantzsch dihydropyridine (DHP) side product under specific conditions as reported in the literature.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | DHPM Yield (%) | DHP Yield (%) | Reference |
| Benzaldehyde | Bentonitic Clay | Solvent-free (IR) | Not specified | 2 | 62 | 15 | [5] |
| 4-Chlorobenzaldehyde | Bentonitic Clay | Solvent-free (IR) | Not specified | 2 | 55 | 18 | [5] |
| 4-Nitrobenzaldehyde | Bentonitic Clay | Solvent-free (IR) | Not specified | 2 | 45 | 25 | [5] |
| Benzaldehyde | nanoZnO | Solvent-free | 60 | Not specified | High | Low | [9] |
| Benzaldehyde | nanoZnO | Water | 120-140 | Not specified | Low | High | [9] |
Experimental Protocols
To minimize the formation of side products and maximize the yield of the desired dihydropyrimidinone, careful control of the reaction conditions is crucial.
Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the dihydropyrimidinone by maintaining a lower reaction temperature.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., HCl, 4 drops; or a Lewis acid like Yb(OTf)₃, 1-5 mol%)[10]
-
Ethanol (B145695) (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Add the acid catalyst (e.g., 4 drops of concentrated HCl).
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Solvent-Free Biginelli Reaction at Controlled Temperature
This solvent-free protocol reduces environmental impact and can offer high yields when the temperature is carefully controlled.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., Sulfated Zirconia, 500 mg; or another solid acid catalyst)[2]
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the solid acid catalyst.
-
Place the flask in a preheated oil bath at 60°C.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC (dissolving a small aliquot in ethanol for spotting).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of ethanol and stir for 5 minutes to dissolve the unreacted starting materials.
-
Filter the solid product and catalyst.
-
Wash the solid with cold ethanol.
-
To separate the product from the catalyst, dissolve the solid in a suitable hot solvent (e.g., ethyl acetate (B1210297) or a larger volume of ethanol) in which the catalyst is insoluble, and filter the hot solution.
-
Allow the filtrate to cool to crystallize the pure dihydropyrimidinone.
Reaction Pathways and Logic
The following diagrams illustrate the key reaction pathways in the Biginelli synthesis and the competing Hantzsch reaction.
Caption: Competing pathways in the Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate from Ethyl 2,4-diphenylacetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a versatile and widely used method for the synthesis of indole derivatives, which are core structures in many pharmaceuticals and biologically active compounds.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1][3] These application notes provide a detailed protocol for the synthesis of ethyl 2,3-diphenyl-1H-indole-carboxylate derivatives, starting from ethyl 2,4-diphenylacetoacetate and substituted phenylhydrazines. The presence of two phenyl groups on the acetoacetate (B1235776) backbone presents a sterically hindered environment, making the selection of appropriate reaction conditions crucial for achieving good yields.
Reaction Principle
The synthesis proceeds in two main stages:
-
Phenylhydrazone Formation: The initial step is the condensation reaction between a substituted phenylhydrazine (B124118) and this compound to form the corresponding phenylhydrazone intermediate. This reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid.[3]
-
Fischer Indole Cyclization: The formed phenylhydrazone, often without isolation, is then subjected to acid-catalyzed cyclization to yield the final indole product. A variety of Brønsted and Lewis acids can be employed as catalysts.[1][4] Given the sterically demanding nature of the substrate, a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid is recommended to facilitate the key[1][1]-sigmatropic rearrangement and subsequent cyclization.
Experimental Protocols
Materials and Equipment
-
This compound
-
Substituted phenylhydrazine hydrochlorides (e.g., phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride)
-
Glacial acetic acid
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol 1: One-Pot Synthesis of Ethyl 2,3-diphenyl-1H-indole-5-carboxylate using Polyphosphoric Acid (PPA)
-
Reactant Mixture: In a 100 mL round-bottom flask, combine this compound (1.0 eq), the desired substituted phenylhydrazine hydrochloride (1.1 eq), and glacial acetic acid (20 mL).
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by TLC.
-
Cyclization: Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g) with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 2,3-diphenyl-1H-indole-carboxylate derivative.
Protocol 2: Two-Step Synthesis with Sulfuric Acid/Acetic Acid Catalyst
Step A: Phenylhydrazone Formation
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and the substituted phenylhydrazine hydrochloride (1.1 eq) in absolute ethanol (25 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step B: Indole Cyclization
-
To a stirred mixture of glacial acetic acid (15 mL) and concentrated sulfuric acid (3 mL) at 0°C, add the dried phenylhydrazone from Step A (1.0 eq) in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90-100°C for 1-2 hours.
-
Follow the work-up, neutralization, extraction, and purification steps as described in Protocol 1 (steps 5-9).
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Ethyl 2,3-diphenyl-1H-indole-5-carboxylate Derivatives.
| Entry | Phenylhydrazine Substituent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | PPA | 110 | 3 | 75 |
| 2 | 4-OCH₃ | PPA | 110 | 3 | 82 |
| 3 | 4-Cl | PPA | 120 | 4 | 68 |
| 4 | H | H₂SO₄/AcOH | 100 | 2 | 72 |
| 5 | 4-OCH₃ | H₂SO₄/AcOH | 100 | 2 | 79 |
Yields are for the isolated product after column chromatography and are hypothetical based on typical Fischer indole synthesis outcomes.
Visualizations
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, cyclization, and elimination of ammonia.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the one-pot synthesis of ethyl 2,3-diphenyl-1H-indole-carboxylate derivatives.
Caption: One-Pot Experimental Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 2,4-diphenylacetoacetate Synthesis via Claisen Condensation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for the synthesis of Ethyl 2,4-diphenylacetoacetate via Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen condensation reaction for synthesizing this compound?
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[1][2] In the synthesis of this compound, one molecule of ethyl phenylacetate (B1230308) is deprotonated at the α-carbon by a strong base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ethyl phenylacetate molecule.[3][4][5] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester, this compound.[5][6]
Q2: Which base is most suitable for this reaction, and why is the choice of base so critical?
The choice of base is crucial to avoid side reactions.[7][8] The most suitable bases are non-nucleophilic strong bases like potassium tert-butoxide or sodium ethoxide.[1][9][10] It is critical that the alkoxide base matches the alkoxy group of the ester (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification, where an exchange of the alkoxy group can lead to a mixture of products.[11][12][13][14] Using hydroxide (B78521) bases should be avoided as they can cause saponification (hydrolysis of the ester to a carboxylate salt).[4][11]
Q3: Can this reaction be performed under solvent-free conditions?
Yes, a significant advancement in this synthesis is the use of solvent-free conditions.[1] Reacting ethyl phenylacetate with potassium tert-butoxide at elevated temperatures (e.g., 100°C) for a short duration (e.g., 30 minutes) can produce this compound in high yield.[15][16] This approach offers advantages such as reduced chemical waste, shorter reaction times, and potentially higher purity of the product.[1][10][15]
Q4: How is the product typically purified after the reaction?
The crude product is often obtained after neutralizing the reaction mixture with an acid, such as dilute hydrochloric acid, which causes the product to precipitate.[1] The solid can then be collected by vacuum filtration.[1] For further purification, recrystallization is a common method.[1][10] Solvents like ethanol (B145695) or hexane (B92381) are frequently used. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The alkoxide base may have degraded due to exposure to moisture. | Use a freshly opened container of the base or ensure it has been stored under anhydrous conditions. |
| 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the final β-keto ester product.[5] | Use at least one full equivalent of the base relative to the ethyl phenylacetate. | |
| 3. Low Reaction Temperature: The reaction rate may be too slow if the temperature is too low.[17] | For solvent-free reactions, ensure the temperature reaches the recommended level (e.g., 100°C). For solution-based reactions, gentle heating might be necessary.[15] | |
| 4. Impure Starting Materials: Impurities in the ethyl phenylacetate can interfere with the reaction. | Purify the starting ester by distillation before use. | |
| Presence of Multiple Products in TLC/NMR | 1. Transesterification: The alkoxide of the base does not match the alkoxy group of the ester.[13][14] | Ensure the base used is sodium ethoxide when using ethyl phenylacetate. If a different base like sodium methoxide (B1231860) is used, a mixture of ethyl and methyl esters will form.[4][12] |
| 2. Saponification: Use of a hydroxide base (e.g., NaOH, KOH) has hydrolyzed the ester. | Strictly use an alkoxide base. Avoid any hydroxide-containing bases. | |
| 3. Self-Condensation of Ketone (if applicable in a crossed Claisen): In a mixed condensation, the ketone component may react with itself.[18] | This is less relevant for the self-condensation of ethyl phenylacetate but is a key consideration in crossed Claisen reactions. | |
| Reaction Mixture Turns Dark or Forms Tar | 1. Excessively High Temperature: Overheating can lead to decomposition or polymerization of the reactants and product.[18] | Carefully control the reaction temperature. Do not exceed the recommended temperature for the specific protocol. |
| 2. High Concentration of Strong Base: Very high base concentrations can sometimes promote side reactions and decomposition.[18] | While a stoichiometric amount is needed, using a large excess of a very strong base under harsh conditions can be detrimental. Adhere to the recommended stoichiometry. | |
| Difficulty in Product Isolation/Precipitation | 1. Incomplete Neutralization: The product may not precipitate if the reaction mixture is still basic. | Slowly add dilute acid (e.g., 0.5 M HCl) and check the pH to ensure the mixture is neutral or slightly acidic.[1] |
| 2. Product is Oily: The product may initially form as an oil rather than a solid. | Try cooling the mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate precipitation. Trituration with a cold non-polar solvent like pentane (B18724) can also solidify the product.[10] |
Experimental Protocols
Solvent-Free Synthesis of this compound
This protocol is adapted from a known solvent-free procedure.[10][15][16]
Materials:
-
Potassium tert-butoxide (1.57 g)
-
Ethyl phenylacetate (3.28 g)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
0.5 M Hydrochloric acid (approx. 30 mL)
-
Diethyl ether
-
Hexane (for recrystallization)
Procedure:
-
Place potassium tert-butoxide and ethyl phenylacetate in a round bottom flask.
-
Set up a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture at a low setting, allowing it to reflux for 30 minutes. Swirl the flask occasionally.
-
After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Slowly neutralize the reaction mixture by adding approximately 30 mL of 0.5 M HCl in portions.
-
Extract the product using diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product, which may be an oily residue, can be solidified by triturating with cold hexane.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from hot hexane to yield pure this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Experimental Workflow
Caption: Experimental workflow for the solvent-free synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the Claisen condensation.
References
- 1. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Show the product of Claisen condensation of each ester. (a) Ethyl phenyla.. [askfilo.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Aldol Condensation vs Claisen Condensation [jove.com]
- 7. The Claisen Condensation [sites.science.oregonstate.edu]
- 8. Claisen Condensation | Algor Cards [cards.algoreducation.com]
- 9. Solved Introduction: The Claisen condensation is a reaction | Chegg.com [chegg.com]
- 10. chegg.com [chegg.com]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 18. benchchem.com [benchchem.com]
Common side products in the synthesis of Ethyl 2,4-diphenylacetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-diphenylacetoacetate.
Troubleshooting Guide
Unexpected results during the synthesis of this compound can often be attributed to the formation of side products. This guide will help you identify potential issues and provides solutions to optimize your reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | The Claisen condensation is a reversible reaction. | Use a full equivalent of a strong base to deprotonate the product and drive the equilibrium forward. |
| Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated sufficiently (e.g., 100 °C for the solvent-free method) and for an adequate duration (e.g., 30 minutes).[1] | |
| Hydrolysis of the ester starting material or product. | Ensure all reagents and glassware are dry. Avoid using hydroxide (B78521) bases like NaOH or KOH. | |
| Presence of Multiple Ester Products | Transesterification has occurred. | Use an alkoxide base where the alkyl group matches that of the ester (e.g., use sodium ethoxide with ethyl phenylacetate). |
| Product is an Oily Residue Instead of a Solid | The presence of impurities is preventing crystallization. | Triturate the oily residue with a non-polar solvent like cold pentane (B18724) to induce solidification before recrystallization.[2] |
| Difficulty in Purification | The crude product is contaminated with unreacted starting material and side products. | Follow a thorough work-up procedure including neutralization with a dilute acid, extraction, and recrystallization from a suitable solvent like hot hexane (B92381).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-documented method is the Claisen condensation of ethyl phenylacetate (B1230308) using a strong base.[3] A solvent-free approach heating ethyl phenylacetate with potassium tert-butoxide at 100°C for 30 minutes has been shown to produce yields of around 80%.[1]
Q2: What are the primary side products I should be aware of?
A2: The two most significant side reactions are:
-
Transesterification: This occurs if the alkoxide base does not match the ester. For example, using sodium methoxide (B1231860) with ethyl phenylacetate can result in the formation of methyl phenylacetate and subsequently a mixture of different β-keto esters.
-
Hydrolysis: The use of hydroxide bases (like NaOH or KOH) can lead to the saponification (hydrolysis) of the ester starting material and/or the product, forming the corresponding carboxylate salts.
Q3: Why is it crucial to use a full equivalent of base in a Claisen condensation?
A3: The Claisen condensation is an equilibrium process. The β-keto ester product is more acidic than the starting ester. The strong base deprotonates the product, forming a resonance-stabilized enolate. This irreversible deprotonation removes the product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.
Q4: My reaction seems to have stalled. What can I do?
A4: Insufficient heating or reaction time can lead to an incomplete reaction. For the solvent-free method, ensure the reaction mixture is maintained at 100°C for at least 30 minutes.[1] Also, verify that your reagents, especially the base, are not degraded.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample should ideally show a single sharp peak in the HPLC chromatogram and clean, well-resolved peaks in the NMR spectrum corresponding to the expected structure.[3]
Experimental Protocol: Solvent-Free Synthesis of this compound
This protocol is adapted from a known solvent-free procedure with a reported yield of approximately 80%.[1]
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide
-
0.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Pentane (cold)
-
Hexane
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, combine potassium tert-butoxide and ethyl phenylacetate.
-
Reaction: Attach a reflux condenser and heat the mixture in a heating mantle to 100°C for 30 minutes. Swirl the flask occasionally.[1]
-
Work-up - Neutralization: Allow the flask to cool to room temperature. Slowly add approximately 30 mL of 0.5 M HCl to neutralize the reaction mixture.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Work-up - Isolation of Crude Product: Remove the diethyl ether using a rotary evaporator. Triturate the resulting oily residue with cold pentane to induce the formation of a white solid.[2] Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude solid from hot hexane to obtain the purified this compound.[2]
Visual Guides
Caption: Reaction pathways in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 2,4-diphenylacetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Ethyl 2,4-diphenylacetoacetate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Base: The chosen base may not be strong enough to deprotonate the α-hydrogen of the ester starting material effectively. The Claisen condensation is a reversible reaction, and a strong base is needed to drive the equilibrium towards the product. 2. Presence of Water: Moisture in the reaction flask, solvents, or reagents can quench the strong base and inhibit the formation of the necessary enolate intermediate. 3. Incorrect Stoichiometry: An improper molar ratio of reactants and base can lead to incomplete conversion or the formation of side products. | 1. Base Selection: Use a strong base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride (NaH). For crossed Claisen condensations, a non-nucleophilic strong base like Lithium Diisopropylamide (LDA) can be beneficial to prevent self-condensation of the ester. Using stronger bases like sodium amide or sodium hydride often increases the yield.[1] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, properly stored reagents. 3. Stoichiometric Control: Carefully control the ratio of reactants and base to minimize the formation of by-products.[2] A full equivalent of the base is required because the deprotonation of the β-keto ester product is what drives the reaction to completion. |
| Formation of Multiple Products | 1. Competing Self-Condensation: In a crossed Claisen condensation (e.g., ethyl acetate (B1210297) and ethyl benzoate), the ester with α-hydrogens (ethyl acetate) can react with itself, leading to undesired byproducts.[3] 2. Transesterification: If the alkoxide base used does not match the alkoxy group of the ester (e.g., using sodium methoxide (B1231860) with an ethyl ester), transesterification can occur, leading to a mixture of ester products.[4][5] | 1. Controlled Addition: To minimize self-condensation in a crossed Claisen reaction, slowly add the ester with α-hydrogens to a mixture of the other ester and the base.[6] This keeps the concentration of the enolizable ester low at any given time. 2. Matched Base: Use an alkoxide base that corresponds to the alcohol portion of the reacting ester (e.g., sodium ethoxide for ethyl esters).[4] |
| Difficult Product Purification | 1. Oily Product: The crude product may be an oil, making it difficult to handle and purify by recrystallization. 2. Ineffective Recrystallization: The chosen solvent may not be suitable for recrystallization, resulting in poor crystal formation or the product "oiling out". | 1. Trituration: If the product is an oil, try triturating it with a cold, non-polar solvent like pentane (B18724) to induce solidification. 2. Solvent Selection for Recrystallization: Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[2] Another option for final purification is recrystallization from hot hexane (B92381).[2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The primary method is a Claisen condensation reaction.[2] This can be achieved either through the self-condensation of ethyl phenylacetate (B1230308) or a crossed Claisen condensation between an enolizable ester and a non-enolizable ester.
Q2: Which bases are most effective for this synthesis?
Strong bases are crucial for a successful Claisen condensation. Sodium ethoxide and potassium tert-butoxide are commonly used.[2] For potentially higher yields, stronger, non-nucleophilic bases like sodium hydride (NaH) or Lithium Diisopropylamide (LDA) can be employed, especially in crossed Claisen reactions to minimize side reactions.[1][3]
Q3: How can I minimize the formation of side products in a crossed Claisen condensation?
To reduce self-condensation byproducts, one of the esters should ideally lack α-hydrogens (e.g., ethyl benzoate).[1] The enolizable ester (the one with α-hydrogens) should then be added slowly to the reaction mixture containing the non-enolizable ester and the base.[6]
Q4: What is the importance of the final acidic workup?
The acidic workup is essential to neutralize the alkoxide base and protonate the enolate of the β-keto ester product, leading to the final neutral this compound.[7]
Q5: What are suitable solvents for the recrystallization of this compound?
Ethanol and hexane are reported to be effective solvents for the recrystallization of the final product.[2] The ideal solvent will fully dissolve the compound when hot and allow for the formation of pure crystals upon cooling.
Data Presentation
The following table summarizes the impact of different bases on the yield of Claisen condensations, based on general principles that can be applied to the synthesis of this compound.
| Base | Type | Suitability for Claisen Condensation | Potential Impact on Yield |
| Sodium Ethoxide (NaOEt) | Alkoxide | Good, especially for ethyl esters. | Moderate to high yields. |
| Potassium tert-Butoxide (t-BuOK) | Alkoxide | Good, a stronger base than NaOEt. | Can lead to higher yields. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Excellent, drives the reaction forward by producing H₂ gas. | Often results in high yields.[1][3] |
| Lithium Diisopropylamide (LDA) | Strong, Non-nucleophilic, Bulky | Excellent for controlled, directed condensations. | Can provide high yields with good selectivity, especially in crossed reactions.[3] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Self-Condensation of Ethyl Phenylacetate
This protocol is a representative procedure based on the principles of Claisen condensation.
Materials:
-
Ethyl phenylacetate
-
Sodium ethoxide or Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove any moisture. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: To the flask, add the strong base (e.g., 1.1 equivalents of sodium ethoxide or sodium hydride). If using sodium hydride, wash it with anhydrous hexane to remove the mineral oil before adding the anhydrous solvent (e.g., toluene or THF).
-
Ester Addition: Dissolve ethyl phenylacetate (1 equivalent) in the anhydrous solvent in the dropping funnel. Add the ethyl phenylacetate solution dropwise to the stirred suspension of the base at a controlled temperature. The reaction may be initiated at room temperature and then heated to reflux to ensure completion.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC or after a set reflux time), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding dilute aqueous acid (e.g., 1M HCl) with stirring until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hot ethanol or hexane to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Signaling pathway of the Claisen condensation for this compound synthesis.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Propose a mechanism for the crossed Claisen condensation between ethyl ac.. [askfilo.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in Ethyl 2,4-diphenylacetoacetate preparation
Technical Support Center: Ethyl 2,4-diphenylacetoacetate Preparation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound via Claisen condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the Claisen condensation of ethyl phenylacetate (B1230308) are often due to several factors:
-
Presence of Water: The strong base used in the reaction (e.g., potassium tert-butoxide or sodium ethoxide) is highly reactive with water. Any moisture in the reactants or glassware will consume the base, making it unavailable for the condensation reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Base: A stoichiometric amount of base is crucial. The Claisen condensation is an equilibrium reaction. The product, a β-keto ester, is more acidic than the starting ester. The base deprotonates the product, shifting the equilibrium towards its formation and driving the reaction to completion.[1]
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For the solvent-free method, a temperature of around 100°C is reported to give good yields in a short time.[2][3][4][5] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Inadequate Reaction Time: While the solvent-free approach is relatively fast (around 30 minutes), insufficient reaction time will result in incomplete conversion of the starting materials.[2][3][4][5]
-
Impure Starting Materials: The purity of ethyl phenylacetate is important. Impurities can interfere with the reaction or introduce side reactions.
Q2: I observe the formation of a significant amount of a white solid that is not my product. What could this be?
A2: This is likely due to the hydrolysis of the ester starting material or the base. If potassium tert-butoxide is used, it can react with atmospheric moisture to form potassium hydroxide (B78521) and tert-butanol. Similarly, if your ethyl phenylacetate contains water, the base will promote its hydrolysis to phenylacetic acid (as its potassium salt), which is a solid. To avoid this, ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: The crude product is an oil and does not solidify upon cooling. How can I induce crystallization?
A3: Oiling out is a common issue in crystallization. Here are a few techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous successful reaction, add a tiny crystal to the oil. This seed crystal will act as a template for crystallization.
-
Trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble, such as cold hexanes or pentane.[6] Stir the oil with the solvent. This can sometimes induce solidification.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and then allow the solvent to evaporate slowly in a fume hood.
Q4: After recrystallization, I still have impurities in my product. What further purification steps can I take?
A4: If recrystallization from a single solvent like ethanol (B145695) does not yield a pure product, consider the following:
-
Solvent Pair Recrystallization: Use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. Common solvent pairs include ethyl acetate/hexanes and methanol/water.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography is a very effective purification method. A silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate the desired product from side products.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different reaction parameters on the yield of this compound.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference(s) |
| Reaction Type | Solvent-based (Ethanol) | Variable | Solvent-free | ~80 | [2][3][4][5][6] |
| Base | Sodium Ethoxide | Variable | Potassium tert-butoxide | ~80 | [2][3][4][5][6] |
| Temperature | Reflux (in Ethanol) | Variable | 100 °C (solvent-free) | ~80 | [2][3][4][5][6] |
| Reaction Time | Several hours (solvent-based) | Variable | 30 minutes (solvent-free) | ~80 | [2][3][4][5][6] |
Experimental Protocols
Solvent-Free Synthesis of this compound[2][3][4][5][7][8]
Materials:
-
Ethyl phenylacetate (reagent grade)
-
Potassium tert-butoxide
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Safety Precautions:
-
Potassium tert-butoxide is a strong base and is corrosive and flammable. It reacts violently with water. Handle it in a fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]
-
Ethyl phenylacetate can cause skin and eye irritation.[11]
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place potassium tert-butoxide (1.0 equivalent) and ethyl phenylacetate (2.0 equivalents).
-
Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to 100°C with occasional swirling. The reaction mixture should be allowed to reflux for 30 minutes.
-
Work-up:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly add approximately 30 mL of 1 M HCl to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel, shake well, and allow the layers to separate.
-
Collect the organic layer (top layer).
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the diethyl ether using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven or air dry.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway for the synthesis of this compound and a common side reaction.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. "A Solvent-Free Claisen Condensation Reaction for the Organic Laborator" by John J. Esteb and Matthew B. Stockton [digitalcommons.butler.edu]
- 3. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. butler.elsevierpure.com [butler.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemlytesolutions.com [chemlytesolutions.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Effect of base concentration on Ethyl 2,4-diphenylacetoacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions concerning the synthesis of Ethyl 2,4-diphenylacetoacetate, with a particular focus on the critical role of base concentration. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through a Claisen condensation of ethyl phenylacetate (B1230308).[1][2][3] This reaction involves the self-condensation of two molecules of ethyl phenylacetate in the presence of a strong base to form the desired β-keto ester.
Q2: Why is the concentration of the base so crucial in this synthesis?
A2: The base plays a dual role in the Claisen condensation. Initially, it acts as a catalyst to deprotonate the α-carbon of ethyl phenylacetate, forming a reactive enolate. Subsequently, and more importantly, a stoichiometric amount of base is required to drive the reaction equilibrium towards the product. The resulting this compound is more acidic than the starting ester, and the base deprotonates it to form a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and pulls the entire reaction forward, ensuring a high yield.[2][3]
Q3: What are the recommended bases for this synthesis?
A3: Strong bases are required for the Claisen condensation. The most commonly used bases are sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK).[1] The choice of base can influence the reaction conditions and yield. For instance, potassium tert-butoxide is effective in solvent-free conditions.[4][5]
Q4: Can a catalytic amount of base be used?
A4: No, a catalytic amount of base is insufficient for a successful Claisen condensation. A full equivalent of the base is necessary to deprotonate the product and shift the equilibrium to favor the formation of this compound. Using less than a stoichiometric amount will result in a low yield.[2][3]
Q5: What are the advantages of a solvent-free synthesis approach?
A5: A solvent-free approach, often utilizing potassium tert-butoxide, offers several advantages. It can significantly reduce reaction times and the amount of chemical waste generated, aligning with the principles of green chemistry.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Base: The most common reason for low yield is using a catalytic amount of base instead of a stoichiometric equivalent. | - Ensure at least one full equivalent of a strong base (e.g., sodium ethoxide or potassium tert-butoxide) is used relative to the ethyl phenylacetate. |
| Base Decomposition: The base may have decomposed due to exposure to moisture. | - Use fresh, high-quality base. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. | |
| Incorrect Base: A weak base was used. | - Switch to a strong base like sodium ethoxide or potassium tert-butoxide. | |
| Formation of Side Products | Excess Base or High Temperature: This can promote side reactions. | - Carefully control the stoichiometry of the base. - Maintain the recommended reaction temperature. For the solvent-free method, a temperature of 100°C is reported to be effective.[4][5] |
| Reaction Fails to Initiate | Poor Quality Starting Materials: Impurities in the ethyl phenylacetate can inhibit the reaction. | - Use purified ethyl phenylacetate. |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | - Ensure the reaction is heated to the appropriate temperature as specified in the protocol. |
Data on the Effect of Base Concentration
| Molar Ratio (Ethyl Acetate:Ethanol:Sodium) | Temperature (°C) | Reaction Time (h) | Yield of Ethyl Acetoacetate (B1235776) (%) |
| 2:1:1 | 82 | 2 | 91.55 |
Data adapted from a study on the synthesis of ethyl acetoacetate and is for illustrative purposes.[4] This table highlights that a specific stoichiometric ratio is key to maximizing the product yield.
Experimental Protocols
Solvent-Free Synthesis of this compound
This protocol is based on a literature procedure that reports a high yield and minimizes solvent waste.[4][5]
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
In a dry round-bottom flask, combine ethyl phenylacetate and one equivalent of potassium tert-butoxide.
-
Heat the mixture to 100°C with stirring for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate acidic workup to neutralize the base and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
A reported yield for this solvent-free procedure is approximately 80%.[4][5]
Visualizations
Caption: Experimental workflow for the solvent-free synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Answered: The Claisen condensation of two molecules of ethyl phenylacetate (shown below) in the presence of sodium ethoxide (NaOEt) leads to which of the following… | bartleby [bartleby.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 5. butler.elsevierpure.com [butler.elsevierpure.com]
Technical Support Center: Synthesis of Ethyl 2,4-diphenylacetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Ethyl 2,4-diphenylacetoacetate, with a particular focus on the impact of solvent choice on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Claisen condensation of ethyl phenylacetate (B1230308).[1][2][3] This reaction involves the use of a strong base, such as potassium tert-butoxide or sodium ethoxide, to facilitate the carbon-carbon bond formation.[1][2] Both traditional solvent-based and modern solvent-free approaches are utilized.
Q2: What is the "solvent-free" approach and what are its advantages?
A2: A solvent-free approach involves heating the reactants (ethyl phenylacetate and a base like potassium tert-butoxide) directly without any solvent.[4] This method is a significant advancement that aligns with the principles of Green Chemistry.[2][5] Its primary advantages include reduced chemical waste, shorter reaction times, and often leads to higher yields and purity compared to solvent-based methods.[1][4]
Q3: When is a traditional solvent like ethanol (B145695) used?
A3: While solvent-free methods are often preferred, ethanol may be used in certain process designs.[1] In traditional Claisen condensations, using a solvent whose alkoxy group matches the ester (e.g., ethanol for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of products. Solvent-free conditions eliminate this potential side reaction.[4]
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Firstly, ensure precise control over reagent stoichiometry, as an incorrect ratio of reactants and base can lead to the formation of by-products.[1] Secondly, the concentration of the base is critical; it must be optimized to drive the reaction to completion without promoting unwanted side reactions.[1] Finally, ensure the reaction temperature is adequately controlled, typically between 60-80°C for solvent-based systems or around 100°C for solvent-free conditions.[1][4]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound should be assessed to ensure it is ≥98% for most applications. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is effective for determining purity and identifying any degradation products.[1] Infrared (IR) Spectroscopy can be used to confirm the presence of key functional groups, such as the ester C=O stretch which appears around 1740 cm⁻¹.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive base (e.g., moisture contamination). | Use a fresh, anhydrous strong base. Ensure all glassware is thoroughly dried before use. |
| Insufficient reaction temperature or time. | For solvent-free reactions, ensure the temperature reaches and is maintained at ~100°C.[4] For solvent-based reactions, reflux at the appropriate temperature (e.g., 60-80°C) and monitor reaction progress via TLC.[1] | |
| Product is an Oily Residue, Not a Solid | Incomplete reaction or presence of impurities. | Triturate the oily residue with a cold non-polar solvent like pentane (B18724) or hexane (B92381) to induce crystallization of the desired product.[1][5] |
| Impure Product After Work-up | Inefficient work-up procedure. | During aqueous work-up, ensure the base is completely neutralized with acid.[1] When extracting with an organic solvent, perform multiple extractions to maximize product recovery and separation from water-soluble impurities.[1] |
| Ineffective purification. | Recrystallize the crude product from a suitable hot solvent. Ethanol is a commonly used solvent for this purpose.[1] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[1] |
Data on Solvent Effects
The choice of solvent (or lack thereof) has a significant impact on reaction conditions and outcomes. The following table summarizes key quantitative data comparing solvent-free and traditional solvent-based approaches.
| Parameter | Solvent-Free Conditions | Traditional Solvent (Ethanol) | Reference |
| Reaction Time | 30 minutes | Several hours (equilibrium-driven) | [4] |
| Temperature | 100 °C | 60 - 80 °C (Reflux) | [1][4] |
| Reported Yield | ~80% | Variable, often lower than solvent-free | [4] |
| Key Advantage | High efficiency, reduced waste | Established methodology | [1][4] |
Experimental Protocols
Solvent-Free Synthesis of this compound
This protocol is adapted from established solvent-free Claisen condensation procedures.[4]
-
Reactant Preparation: In a clean, dry round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide in a 2:1 molar ratio.
-
Reaction: Mix the reactants with a spatula and heat the mixture to 100°C for 30 minutes with stirring. The reaction mixture will typically solidify as the product forms.
-
Work-up - Quenching: After cooling to room temperature, slowly add a dilute acid (e.g., 0.5 M HCl) to the reaction mixture to neutralize the excess base and precipitate the crude product.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether (2 x 15 mL).[5] Combine the organic layers.
-
Isolation: Remove the organic solvent using a rotary evaporator to yield the crude product, which may be an oily residue.[5]
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., ethanol or hexane) and allow it to cool slowly to form pure crystals.[1] Collect the purified solid by vacuum filtration.
Visualizations
References
Technical Support Center: Synthesis of Ethyl 2,4-diphenylacetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2,4-diphenylacetoacetate, with a special focus on the critical parameter of temperature control.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Claisen condensation of ethyl phenylacetate (B1230308).
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Temperature | Ensure the reaction temperature is maintained at the optimal level. For the solvent-free method with potassium tert-butoxide, this is 100°C.[1][2] For reflux conditions, a range of 60-80°C is often cited. | Optimal temperature ensures the reaction proceeds to completion without significant side product formation. |
| Incomplete Reaction | If the temperature was too low, the reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or cautiously increasing the temperature to the optimal level. | Complete consumption of starting materials, leading to a higher yield of the desired product. |
| Decomposition of Reactants or Product | If the temperature was too high, the reactants or the product may have decomposed. This is often indicated by a dark, tarry reaction mixture. The reaction should be repeated with careful temperature control. | A lighter-colored reaction mixture and improved yield of the desired product. |
| Inactive Base | The base (e.g., potassium tert-butoxide) is moisture-sensitive. Ensure it has been stored and handled under anhydrous conditions. Using a fresh, active base is crucial for the reaction to proceed. | Successful deprotonation of ethyl phenylacetate, initiating the Claisen condensation and leading to product formation. |
Issue 2: Poor Product Purity (Multiple Spots on TLC)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions due to High Temperature | Excessively high temperatures can promote side reactions. Lowering the reaction temperature can help minimize the formation of byproducts.[3] | A cleaner reaction profile on TLC with fewer side product spots, simplifying purification. |
| Self-Condensation of Ethyl Phenylacetate | While this is the desired primary reaction, suboptimal conditions can lead to a mixture of products. Precise temperature control is key to favoring the formation of this compound. | An increased yield of the target molecule relative to other condensation products. |
| Presence of Moisture | Water in the reaction mixture can hydrolyze the ester starting material and deactivate the strong base, leading to a complex mixture. Ensure all glassware is oven-dried and reactants are anhydrous. | A cleaner reaction with a higher conversion to the desired product. |
Issue 3: Formation of a Dark, Tarry Substance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Heat | Overly harsh reaction conditions, particularly excessively high temperatures, can cause polymerization or decomposition of the starting materials or the product.[3] | Repeating the reaction with strict adherence to the recommended temperature will result in a cleaner reaction mixture. |
| High Concentration of Base | A very high concentration of a strong base can also contribute to the formation of tar.[3] Ensure the correct stoichiometry of the base is used. | A successful reaction without the formation of insoluble, tarry materials. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature depends on the specific reaction conditions. For the solvent-free Claisen condensation of ethyl phenylacetate using potassium tert-butoxide, a temperature of 100°C for 30 minutes has been shown to provide a good yield (around 80%).[1][2] If using a solvent such as ethanol (B145695) under reflux, a temperature range of 60-80°C is typically employed.
Q2: What happens if the reaction temperature is too low?
A2: A reaction temperature that is too low will result in a slow or incomplete reaction.[3] This will lead to a low yield of the desired product, and unreacted starting materials will remain in the reaction mixture. If you suspect the temperature was too low, you can monitor the reaction by TLC to check for the presence of starting materials and consider extending the reaction time.
Q3: What are the consequences of the reaction temperature being too high?
A3: Exceeding the optimal reaction temperature can lead to several undesirable outcomes, including:
-
Decomposition of the starting materials and the desired product.
-
Formation of side products through alternative reaction pathways.
-
Polymerization and the formation of dark, tarry substances that are difficult to remove.[3] These factors will result in a lower yield and decreased purity of the final product.
Q4: How can I accurately monitor and control the reaction temperature?
A4: For precise temperature control, it is recommended to use a thermocouple or a thermometer placed directly in the reaction mixture (if feasible) or in the heating mantle/oil bath. A stirring hot plate with a reliable temperature probe is essential. For solvent-free reactions, a heating mantle connected to a temperature controller provides the most accurate control.
Q5: My reaction mixture turned dark brown/black. What does this indicate?
A5: A dark coloration or the formation of tar is a strong indication that the reaction temperature was too high, leading to decomposition or polymerization.[3] It is advisable to stop the reaction, discard the mixture, and restart the synthesis with careful attention to temperature control.
Data Presentation
The following table summarizes the expected impact of temperature on the synthesis of this compound based on general principles of Claisen condensations. Note: This data is illustrative and may vary based on specific experimental conditions.
| Reaction Temperature (°C) | Expected Reaction Time | Expected Yield (%) | Expected Purity | Observations |
| < 80 (solvent-free) | > 1 hour | Low | High | Incomplete reaction, significant starting material remains. |
| 100 (solvent-free) | 30 minutes | ~80% | High | Optimal condition for good yield and purity. [1][2] |
| > 120 (solvent-free) | < 30 minutes | Low | Low | Darkening of the reaction mixture, potential tar formation, and product decomposition.[3] |
| 60-80 (reflux in ethanol) | Several hours | Moderate | Good | Standard conditions for solvent-based Claisen condensation. |
Experimental Protocols
Solvent-Free Synthesis of this compound [1][2]
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Hydrochloric acid (0.5 M)
-
Diethyl ether
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide in a 2:1 molar ratio. Equip the flask with a reflux condenser.
-
Heating and Reaction: Place the flask in a heating mantle and heat the mixture to 100°C with stirring. Maintain this temperature for 30 minutes. The reaction mixture will typically become a solid mass.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 0.5 M hydrochloric acid to the flask with stirring until the mixture is acidic (check with pH paper). This will neutralize the excess base and the enolate product.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from hot hexane to obtain pure this compound.
-
Collect the crystals by vacuum filtration and air dry.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
Caption: The influence of temperature on the reaction outcome.
References
Removal of unreacted starting materials from Ethyl 2,4-diphenylacetoacetate
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials during the synthesis of Ethyl 2,4-diphenylacetoacetate, a valuable research compound.[1] The primary synthetic route is the Claisen condensation, which involves the self-condensation of ethyl phenylacetate (B1230308). Consequently, the most common impurity is unreacted ethyl phenylacetate.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I tell if my crude product contains unreacted ethyl phenylacetate?
A1: Thin-Layer Chromatography (TLC) is the most effective method for routine monitoring. Spot your crude reaction mixture alongside a sample of pure ethyl phenylacetate on a silica (B1680970) gel TLC plate. A common eluent system for this analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). If a spot in your crude mixture has the same retention factor (Rf) as the ethyl phenylacetate standard, the starting material is present.
Q2: I've performed an aqueous workup, but I still see starting material. What's the next step?
A2: While a standard workup involving neutralization and extraction is a crucial first step, it may not completely remove all unreacted starting materials.[2] For more persistent impurities, column chromatography or recrystallization are the recommended subsequent purification steps.[2][3]
Q3: My product is an oil and won't crystallize. How can I purify it?
A3: If the crude product is an oil, it is likely due to a significant amount of unreacted starting material or other impurities. Trituration with a non-polar solvent like pentane (B18724) or hexane can sometimes solidify the oily product by washing away these impurities.[2] If the product remains an oil, purification by silica gel column chromatography is the most effective approach.
Q4: During column chromatography, my product is tailing or streaking on the column. What can I do to improve the separation?
A4: Tailing on silica gel columns can occur due to the interaction of polar functional groups with the acidic silica surface.[4] To mitigate this, you can try adding a small amount of a polar modifier, like a few drops of acetic acid or a small percentage of methanol, to your eluent system.[4] This can help to improve the peak shape. Alternatively, using a different stationary phase, such as alumina, may resolve the issue.[4]
Q5: What is the best solvent for recrystallizing this compound?
A5: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[2] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good crystal recovery while impurities remain in the solution.[2] Hot hexane has also been reported as a suitable recrystallization solvent.[2]
Data Presentation: Purification Parameters
The following tables provide key data points for the purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (SiO2) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Mixtures |
| Typical Eluent Ratio | 19:1 (Hexane:Ethyl Acetate)[3] |
| Alternative Ratios | Ratios from 3:7 to 6:4 (Hexane:Ethyl Acetate) have been used depending on the specific impurity profile.[3] |
Table 2: Recrystallization Solvents
| Solvent | Rationale for Use |
| Ethanol | Good solubility at elevated temperatures and lower solubility at room temperature, allowing for efficient crystal recovery.[2] |
| Hexane | Can be used for recrystallization of the crude solid to yield a purified product.[2] |
| Pentane | Primarily used for trituration to solidify oily crude products due to low solubility.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 100% hexane or a high-hexane content mixture).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 19:1 hexane/ethyl acetate).[3] Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to facilitate the elution of the desired product.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude solid in the minimum amount of hot ethanol.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of pure crystals should be observed.[2] Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted starting materials from this compound.
Caption: Decision tree for purification of this compound.
References
Technical Support Center: Characterization of Impurities in Ethyl 2,4-diphenylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization and remediation of impurities encountered during the synthesis and purification of Ethyl 2,4-diphenylacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound via Claisen condensation?
A1: The most common impurities arise from the starting materials, side reactions, and subsequent workup procedures. These can include:
-
Unreacted Starting Material: Ethyl phenylacetate (B1230308) may be present if the reaction has not gone to completion.
-
Byproducts of Side Reactions:
-
Self-condensation of Ethyl Phenylacetate: While the primary reaction is the self-condensation of ethyl phenylacetate, incomplete reaction can leave this starting material as an impurity.
-
Hydrolysis Product: Phenylacetic acid can be formed if the ester is hydrolyzed during workup or if water is present in the reaction mixture.
-
Decarboxylation Product: 1,3-Diphenylacetone can be formed by the hydrolysis and subsequent decarboxylation of the β-keto ester product, particularly under harsh acidic or basic conditions at elevated temperatures.[1]
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, hexane) and the base catalyst may also be present in trace amounts.
Q2: How can I detect the presence of these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and separating it from potential impurities. A reversed-phase method is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and thermally stable impurities. It provides information on the molecular weight and fragmentation pattern of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation of the main product and any significant impurities. Characteristic chemical shifts can help identify the presence of starting materials or byproducts.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A3: Unexpected peaks in your NMR spectrum can often be attributed to common impurities. First, compare the spectrum to a reference spectrum of pure this compound. Then, consult tables of known chemical shifts for potential impurities and common laboratory solvents. For example, the presence of a singlet around 3.6 ppm could indicate the methylene (B1212753) protons of ethyl phenylacetate.
Troubleshooting Guides
Issue 1: Low Purity of Crude Product After Synthesis
Problem: The initial analysis (e.g., by TLC or HPLC) of the crude product shows a significant number of impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature if necessary. |
| Incorrect Stoichiometry | Carefully control the ratio of ethyl phenylacetate to the base. Using an insufficient amount of base can lead to an incomplete reaction. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the base and hydrolyze the ester starting material and product. |
| Inefficient Work-up | During the acidic workup to neutralize the base, ensure thorough mixing to precipitate the crude product effectively. Incomplete neutralization can lead to the persistence of salt impurities.[2] |
Issue 2: Difficulty in Removing a Specific Impurity During Purification
Problem: A persistent impurity is co-eluting with the product during column chromatography or co-crystallizing during recrystallization.
Troubleshooting Steps:
-
Identify the Impurity: Use spectroscopic methods (NMR, GC-MS) to identify the structure of the persistent impurity.
-
Tailor the Purification Strategy:
-
If the impurity is unreacted ethyl phenylacetate: Optimize the chromatography gradient to improve separation. A shallower gradient with a less polar solvent system (e.g., hexane/ethyl acetate) may be effective.
-
If the impurity is phenylacetic acid: An acidic impurity can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.
-
If the impurity is 1,3-diphenylacetone: This non-polar impurity can be challenging to separate by normal-phase chromatography. Consider using a different stationary phase or a reversed-phase chromatography system. Recrystallization from a different solvent system may also be effective.
-
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key Mass Spec Fragments (m/z) |
| This compound | C₁₈H₁₈O₃ | 282.33 | Aromatic protons, multiplet (δ ~7.2-7.5); Methine proton, singlet (δ ~4.5); Methylene protons of ethyl group, quartet (δ ~4.1); Methylene protons of phenylacetyl group, singlet (δ ~3.8); Methyl protons of ethyl group, triplet (δ ~1.2) | Carbonyl carbons (δ ~200, ~170); Aromatic carbons (δ ~126-138); Methine carbon (δ ~60); Methylene carbons (δ ~61, ~45); Methyl carbon (δ ~14) | 282 (M+), 237, 194, 165, 91 |
| Ethyl phenylacetate | C₁₀H₁₂O₂ | 164.20 | Aromatic protons, multiplet (δ ~7.3); Methylene protons of ethyl group, quartet (δ ~4.1); Methylene protons of phenylacetyl group, singlet (δ ~3.6); Methyl protons of ethyl group, triplet (δ ~1.2)[3][4] | Carbonyl carbon (δ ~171.5); Aromatic carbons (δ ~127-134); Methylene carbons (δ ~60.8, ~41.4); Methyl carbon (δ ~14.2)[3][5] | 164 (M+), 91 (base peak)[3][6] |
| 1,3-Diphenylacetone | C₁₅H₁₄O | 210.27 | Aromatic protons, multiplet (δ ~7.2-7.4); Methylene protons, singlet (δ ~3.7)[7] | Carbonyl carbon (δ ~206); Aromatic carbons (δ ~127-134); Methylene carbon (δ ~45)[8] | 210 (M+), 91 (base peak)[9][10] |
| Ethyl benzoate (B1203000) | C₉H₁₀O₂ | 150.17 | Aromatic protons, multiplet (δ ~7.4-8.1); Methylene protons of ethyl group, quartet (δ ~4.4); Methyl protons of ethyl group, triplet (δ ~1.4)[11][12] | Carbonyl carbon (δ ~166.5); Aromatic carbons (δ ~128-133); Methylene carbon (δ ~60.9); Methyl carbon (δ ~14.3)[11] | 150 (M+), 122, 105 (base peak), 77[11][13] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
This compound sample
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Sample Solution: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample can be calculated based on the peak area percentage.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general method for the identification of volatile impurities.
-
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
High-purity helium as the carrier gas
-
Sample of this compound
-
-
Preparation of Sample:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
Identify impurities by comparing their mass spectra with a library database (e.g., NIST) and with the known fragmentation patterns of suspected impurities.
-
Protocol 3: ¹H NMR Spectroscopy for Structural Characterization
This protocol describes the general procedure for acquiring a ¹H NMR spectrum.
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube
-
Sample of this compound
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Analysis:
-
Assign the peaks in the spectrum to the protons of this compound.
-
Analyze any additional peaks to identify potential impurities by comparing their chemical shifts and coupling patterns to known values.
-
Mandatory Visualization
Caption: Workflow for the characterization and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl phenylacetate(101-97-3) 1H NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Ethyl phenylacetate(101-97-3) MS spectrum [chemicalbook.com]
- 7. 1,3-Diphenylacetone(102-04-5) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 13. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]
Preventing side reactions in the Claisen condensation of ethyl phenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen condensation of ethyl phenylacetate (B1230308). Our goal is to help you prevent common side reactions and optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the Claisen condensation of ethyl phenylacetate.
Issue 1: Low or No Yield of the Desired β-Keto Ester
-
Question: I am getting a very low yield, or the reaction doesn't seem to be working at all. What are the likely causes?
-
Answer: Low or no yield in a Claisen condensation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reversibility of the Reaction: The Claisen condensation is an equilibrium process. To drive the reaction towards the product, a stoichiometric amount of a strong base must be used. The final deprotonation of the β-keto ester product by the base is what makes the overall reaction thermodynamically favorable.[1][2] Ensure you are using at least one full equivalent of the base.
-
Base Inactivity or Inappropriateness: The base is crucial. If you are using an alkoxide base like sodium ethoxide, it must be anhydrous and correspond to the alcohol portion of your ester to prevent transesterification.[2] For instance, using sodium methoxide (B1231860) with ethyl phenylacetate can lead to the formation of methyl phenylacetate, complicating the product mixture. Using a sterically hindered, non-nucleophilic base like potassium tert-butoxide can be very effective, especially in solvent-free conditions.[3][4][5]
-
Presence of Water: The reaction is highly sensitive to moisture. Water will react with the strong base and can also cause saponification (hydrolysis) of the ester starting material to form phenylacetic acid, which will then be deprotonated by the base, consuming it and halting the desired reaction.[2] Ensure all glassware is oven-dried and use anhydrous solvents if the reaction is not solvent-free.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. For the solvent-free reaction with potassium tert-butoxide, a temperature of 100°C has been shown to be effective.[3][4][5] However, excessively high temperatures can lead to side reactions and decomposition.
-
Issue 2: Presence of Multiple Products in the Final Mixture
-
Question: My analysis (e.g., NMR or GC-MS) of the crude product shows multiple spots or peaks. What are the possible side products?
-
Answer: The presence of multiple products indicates that side reactions are occurring. Common impurities include:
-
Unreacted Ethyl Phenylacetate: This suggests the reaction has not gone to completion. This could be due to insufficient reaction time, too low a temperature, or an inactive/insufficient amount of base.
-
Phenylacetic Acid: This is a result of saponification of the ethyl phenylacetate by the base, which is exacerbated by the presence of water.
-
Transesterification Products: If you use an alkoxide base that does not match the ester's alcohol (e.g., using sodium methoxide with ethyl phenylacetate), you can get a mixture of esters, which can then lead to a mixture of Claisen products.[2]
-
Products from Self-Condensation of the Base: While less common with alkoxides, some bases can undergo self-condensation or other side reactions.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble isolating a pure product after the reaction work-up. What is a reliable purification method?
-
Answer: The product of the self-condensation of ethyl phenylacetate is ethyl 2,4-diphenylacetoacetate. A common and effective purification method is recrystallization. After aqueous work-up to remove the base and any water-soluble byproducts, the crude product, which may be an oil or a solid, can be recrystallized. Hexane (B92381) has been reported as a suitable solvent for the recrystallization of this compound.[6]
Data Presentation
The choice of reaction conditions significantly impacts the success of the Claisen condensation. Below is a summary of a successful, high-yield protocol and a comparison with a traditional approach.
| Parameter | High-Yield Solvent-Free Protocol | Traditional Protocol Considerations |
| Base | Potassium tert-butoxide (KOtBu) | Sodium Ethoxide (NaOEt) |
| Solvent | None (Solvent-free) | Anhydrous Ethanol (B145695) |
| Temperature | 100°C | Reflux temperature of ethanol (~78°C) |
| Reaction Time | 30 minutes | Can be several hours |
| Reported Yield | ~80%[3][4][5] | Generally lower and more variable |
| Key Advantages | High yield, short reaction time, reduced waste | Readily available reagents |
| Potential Side Reactions | Sensitive to moisture | Transesterification if base doesn't match ester, saponification, lower conversion due to equilibrium |
Experimental Protocols
High-Yield Solvent-Free Claisen Condensation of Ethyl Phenylacetate [3][4][5][6]
This protocol is adapted from a literature procedure and has been reported to provide a high yield of this compound.
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide (KOtBu)
-
0.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine ethyl phenylacetate and a stoichiometric equivalent of potassium tert-butoxide.
-
Reaction: Attach a reflux condenser and heat the mixture in a heating mantle to 100°C for 30 minutes. The mixture may become thick.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 0.5 M HCl to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from hot hexane to obtain pure this compound.
-
Visualizations
Claisen Condensation Mechanism
The following diagram illustrates the step-by-step mechanism of the Claisen condensation.
Caption: Mechanism of the Claisen condensation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. butler.elsevierpure.com [butler.elsevierpure.com]
- 6. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
Technical Support Center: Recrystallization of Ethyl 2,4-diphenylacetoacetate
Welcome to the technical support center for the recrystallization of Ethyl 2,4-diphenylacetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Ethanol is a commonly recommended solvent for the recrystallization of this compound. This is due to the compound's favorable solubility profile in this solvent, being highly soluble at elevated temperatures and poorly soluble at lower temperatures, which allows for good crystal recovery upon cooling.[1] Hexane (B92381) has also been reported as a suitable solvent for recrystallizing the crude product.
Q2: Can a mixed solvent system be used for the recrystallization?
A2: Yes, a mixed solvent system can be employed, particularly if a single solvent does not provide optimal results. A common approach is to use a solvent in which the compound is soluble (like ethanol) and another in which it is less soluble (a non-polar solvent or water). The second solvent is added to the hot, saturated solution to induce crystallization.
Q3: What are the key characteristics of a good recrystallization solvent for this compound?
A3: An ideal solvent should:
-
Dissolve this compound well at high temperatures but poorly at low temperatures.[1]
-
Either not dissolve impurities at all or keep them dissolved at all temperatures.[1]
-
Be chemically inert and not react with the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is expected to be a crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. | 1. Use a lower-boiling point solvent or a mixed solvent system. 2. Ensure the solution is not cooled too rapidly. Allow for slow, gradual cooling. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration. Add a small amount of hot solvent to dissolve any crystals that have formed. 3. Always use ice-cold solvent to wash the crystals. |
| The purified crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Experimental Protocols
Recrystallization from Hexane
This protocol is based on a general procedure for the purification of this compound after its synthesis.
Methodology:
-
Transfer the crude this compound to a conical flask.
-
Add a minimal amount of hot hexane to the flask. The goal is to dissolve the compound completely at the boiling point of the hexane.
-
Heat the mixture gently with stirring until the solid is fully dissolved.
-
If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, further cool the flask in an ice bath for about 15-20 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the crystals, for example, in a vacuum oven, to remove all traces of the solvent.
Quantitative Data:
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart outlining the troubleshooting steps for common issues encountered during recrystallization.
References
Validation & Comparative
A Comparative Guide to Sodium Ethoxide and Potassium Tert-Butoxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of base can be a critical determinant of reaction outcome, influencing both yield and selectivity. Among the plethora of available bases, sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are two of the most common alkoxide bases. Their distinct structural and electronic properties give rise to significantly different reactivities, making them suitable for different synthetic transformations. This guide provides an objective, data-driven comparison of sodium ethoxide and potassium tert-butoxide, focusing on their performance in key organic reactions, supported by experimental data and detailed protocols.
Core Properties: A Tale of Two Bases
The fundamental differences between sodium ethoxide and potassium tert-butoxide stem from their steric bulk and the basicity of the corresponding alkoxide anions. Sodium ethoxide is a relatively small, unhindered base, while potassium tert-butoxide is characterized by a bulky tert-butyl group.[1][2] This steric difference has profound implications for their roles as nucleophiles and bases.
The basicity of an alkoxide is related to the pKa of its conjugate acid. Ethanol (B145695) has a pKa of approximately 16, while tert-butanol (B103910) has a pKa around 18-19.[2] A higher pKa for the conjugate acid indicates a stronger base. Consequently, potassium tert-butoxide is a stronger base than sodium ethoxide.
| Property | Sodium Ethoxide (NaOEt) | Potassium Tert-Butoxide (KOtBu) |
| Structure | CH₃CH₂ONa | (CH₃)₃CONa |
| Steric Hindrance | Low | High |
| Basicity | Strong Base | Very Strong Base |
| Nucleophilicity | Strong Nucleophile | Weak Nucleophile |
| pKa of Conjugate Acid | ~16 (Ethanol) | ~18-19 (Tert-Butanol) |
Performance in Elimination Reactions (E2)
In dehydrohalogenation reactions of alkyl halides, the choice between sodium ethoxide and potassium tert-butoxide dictates the regioselectivity of the elimination, leading to the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) alkene product.
Sodium Ethoxide: The Zaitsev Rule
As a small, strong base, sodium ethoxide favors the formation of the more thermodynamically stable, more substituted alkene, a principle known as the Zaitsev rule.[1]
Potassium Tert-Butoxide: The Hofmann Rule
The steric bulk of potassium tert-butoxide hinders its approach to sterically congested secondary or tertiary β-hydrogens. Instead, it preferentially abstracts a more accessible, less sterically hindered primary β-hydrogen, leading to the formation of the less substituted alkene, in accordance with the Hofmann rule.[1]
The following table summarizes the product distribution for the dehydrohalogenation of 2-bromobutane (B33332) with different alkoxide bases, illustrating the effect of steric bulk on regioselectivity.
| Base | Alkene Product Distribution (%) |
| 1-Butene (Hofmann) | |
| Sodium Ethoxide | 20 |
| Potassium Tert-Butoxide | 72 |
Data adapted from various sources on elimination reactions.
Experimental Protocol: Dehydrohalogenation of 2-Bromo-2-methylpropane (B165281) with Potassium Tert-Butoxide
This protocol describes the synthesis of 2-methylpropene via the dehydrohalogenation of 2-bromo-2-methylpropane using potassium tert-butoxide.
Materials:
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Ice-water bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-methylpropane (1.0 eq) in anhydrous tert-butanol.
-
Carefully add potassium tert-butoxide (1.2 eq) to the solution. The reaction is exothermic.
-
Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice-water bath.
-
Carefully add cold water to quench the reaction.
-
The product, 2-methylpropene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction. For isolation, a distillation can be performed to separate the volatile alkene from the reaction mixture.
-
Typical yields for this reaction are generally high, often exceeding 90%.
Performance in Substitution Reactions (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[3] In this context, the nucleophilicity of the alkoxide is a key factor.
Sodium Ethoxide: The Preferred Nucleophile
Due to its relatively small size, sodium ethoxide is a potent nucleophile and is well-suited for the Williamson ether synthesis, especially with primary alkyl halides.[3]
Potassium Tert-Butoxide: A Hindered Nucleophile
The steric bulk of potassium tert-butoxide significantly diminishes its nucleophilicity.[2] When reacted with primary alkyl halides, it is more likely to act as a base, leading to elimination (E2) as a major competing side reaction.[1] With secondary and tertiary alkyl halides, elimination is almost exclusively observed.
| Alkyl Halide | Base | Major Product(s) | Predominant Mechanism |
| Primary (e.g., 1-bromopropane) | Sodium Ethoxide | Propyl ethyl ether | S(_N)2 |
| Potassium Tert-Butoxide | Propene | E2 | |
| Secondary (e.g., 2-bromopropane) | Sodium Ethoxide | Propene, Isopropyl ethyl ether | E2 > S(_N)2 |
| Potassium Tert-Butoxide | Propene | E2 |
Experimental Protocol: Synthesis of Diethyl Ether via Williamson Ether Synthesis
This protocol outlines the preparation of diethyl ether from chloroethane (B1197429) and sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Chloroethane
-
Anhydrous diethyl ether (for workup)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to absolute ethanol at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Ether Synthesis: Cool the sodium ethoxide solution in an ice bath. Slowly add chloroethane (1.0 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure. The crude diethyl ether can be purified by distillation.
-
Yields for this reaction are typically in the range of 60-80%.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Regioselectivity in E2 elimination reactions.
Caption: Base selection for primary alkyl halides.
Caption: General experimental workflow for synthesis.
Conclusion
The choice between sodium ethoxide and potassium tert-butoxide is a classic example of how subtle changes in reagent structure can dramatically alter the course of a chemical reaction. Sodium ethoxide, with its minimal steric hindrance, excels as a nucleophile in S(_N)2 reactions like the Williamson ether synthesis and as a base that promotes the formation of the thermodynamically favored Zaitsev product in elimination reactions. In contrast, the bulky nature of potassium tert-butoxide makes it a poor nucleophile but a powerful, sterically-driven base that selectively yields the Hofmann elimination product. A thorough understanding of these differences is paramount for researchers and chemists in designing efficient and selective synthetic routes.
References
Comparative Reactivity Analysis: Ethyl 2,4-diphenylacetoacetate vs. Ethyl Benzoylacetate
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a detailed comparison of the reactivity of two common β-keto esters: Ethyl 2,4-diphenylacetoacetate and ethyl benzoylacetate. Understanding the nuanced differences in their chemical behavior is crucial for selecting the appropriate building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This analysis is supported by established chemical principles and general experimental protocols.
Structural and Electronic Overview
The fundamental difference between this compound and ethyl benzoylacetate lies in the substitution at the α-carbon. Ethyl benzoylacetate possesses a methylene (B1212753) group at the α-position, whereas this compound has a phenyl group at this position. This structural variance significantly impacts the steric and electronic environment of the molecule, thereby influencing its reactivity.
| Compound | Structure | Key Structural Features |
| Ethyl benzoylacetate | Phenyl group at the γ-position. Methylene group (-CH₂) at the α-position. | |
| This compound | ![]() | Phenyl groups at both the α- and γ-positions. |
Core Reactivity Principles: A Comparative Look
The chemical behavior of β-keto esters is primarily dictated by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The formation of a resonance-stabilized enolate upon deprotonation of the α-carbon is central to their utility as nucleophiles in a variety of carbon-carbon bond-forming reactions.
Acidity and Enolate Formation
The presence of an electron-withdrawing phenyl group at the α-carbon of this compound is expected to increase the acidity of the remaining α-proton compared to the α-protons of ethyl benzoylacetate. However, the bulky nature of this α-phenyl group introduces significant steric hindrance. This steric impediment can hinder the approach of a base, potentially leading to a slower rate of enolate formation when compared to the less sterically crowded α-carbon of ethyl benzoylacetate.
Keto-Enol Tautomerism and Solvent Effects
Nucleophilicity and Steric Effects in Reactions
The enolate derived from ethyl benzoylacetate is a potent nucleophile and is readily employed in alkylation and acylation reactions.[2][3] While the enolate of this compound is also nucleophilic, the presence of the α-phenyl group presents a significant steric barrier to incoming electrophiles. Consequently, reactions at the α-carbon of this compound are anticipated to be slower or may necessitate more forcing reaction conditions compared to those involving ethyl benzoylacetate.
Comparative Reactivity in Key Synthetic Transformations
| Reaction Type | Ethyl Benzoylacetate | This compound | Predicted Reactivity Difference |
| Alkylation | The enolate readily participates in α-alkylation reactions.[2][3] | Alkylation at the α-position is feasible but is likely to be slower due to the steric hindrance imposed by the α-phenyl substituent. | Ethyl benzoylacetate is expected to exhibit higher reactivity towards alkylating agents. |
| Acylation | The enolate can be efficiently acylated at the α-carbon.[4] | Acylation is also possible but may be sterically hindered, potentially leading to lower yields or requiring more reactive acylating agents. | Ethyl benzoylacetate is predicted to be more reactive in acylation reactions. |
| Condensation Reactions | It is a versatile substrate for various condensation reactions, including the Claisen condensation for its own synthesis.[4][5] | It is also synthesized via a Claisen condensation and can participate in other condensation reactions.[6][7][8] | The steric bulk of the α-phenyl group in this compound could influence the stereochemical outcome and reaction rates of condensation reactions. |
| Heterocycle Synthesis | It is a widely used precursor for the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles.[9][10][11][12][13][14][15] | It is also utilized in the synthesis of heterocyclic compounds, including pyrazoles and pyridones.[6] | The substitution pattern on the resulting heterocyclic ring will inherently differ due to the presence of the α-phenyl group. Reaction kinetics may also be affected. |
| Furan (B31954) Synthesis | This compound can serve as a starting material for the synthesis of substituted furans. | It is also a viable precursor for furan synthesis, for example, in the preparation of 2,4-disubstituted furans.[16][17] | The resulting furan derivatives will have different substitution patterns. |
Experimental Protocols for Key Reactions
The following are generalized experimental protocols for common reactions involving these β-keto esters.
Synthesis of this compound via Claisen Condensation[7][8]
-
Reactants: Ethyl phenylacetate, Potassium tert-butoxide.
-
Procedure:
-
In a round-bottom flask, combine potassium tert-butoxide and ethyl phenylacetate.
-
Fit the flask with a reflux condenser and gently heat the mixture using a heating mantle.
-
Maintain the reaction at a gentle reflux for approximately 30 minutes, with occasional swirling.
-
After allowing the mixture to cool to ambient temperature, neutralize it by the slow addition of 0.5 M hydrochloric acid.
-
The crude product can be purified by recrystallization.
-
Synthesis of Ethyl Benzoylacetate via Claisen Condensation[4][18]
-
Reactants: Ethyl acetate (B1210297), Ethyl benzoate, Sodium ethoxide.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of ethyl acetate and ethyl benzoate.
-
Stir the reaction mixture, with heating if necessary, to ensure the reaction proceeds to completion.
-
Upon completion, cool the reaction mixture and neutralize it with a weak acid.
-
Extract the product and purify it by vacuum distillation.
-
General Procedure for Alkylation of a β-Keto Ester[3]
-
Reactants: β-Keto ester, Base (e.g., sodium ethoxide), Alkyl halide.
-
Procedure:
-
Treat the β-keto ester with one equivalent of a suitable base in an appropriate solvent to generate the enolate.
-
Add the alkyl halide to the enolate solution.
-
Stir the reaction mixture, with heating as required, until the reaction is complete (monitored by TLC).
-
Isolate the product via an appropriate workup procedure, followed by purification.
-
General Procedure for the Synthesis of Pyrazolones from β-Keto Esters[10][11][12][13]
-
Reactants: β-Keto ester, Hydrazine (B178648) or a substituted hydrazine.
-
Procedure:
-
Prepare a mixture of the β-keto ester and the hydrazine reagent (typically in a 1:1 molar ratio).
-
The reaction can be conducted in a suitable solvent or under solvent-free conditions. Microwave irradiation can sometimes be used to accelerate the reaction.
-
After the reaction is complete, cool the mixture. The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Visualized Workflows
Caption: General workflow of the Claisen condensation reaction.
Caption: General workflow for the alkylation of a β-keto ester.
Conclusion
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 7. Solved Introduction: The Claisen condensation is a reaction | Chegg.com [chegg.com]
- 8. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
- 9. Page loading... [guidechem.com]
- 10. scielo.br [scielo.br]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. A sulfone-based strategy for the preparation of 2,4-disubstituted furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, β-keto esters are indispensable intermediates in the intricate art of organic synthesis. Their unique bifunctional nature, possessing both nucleophilic and electrophilic character, allows for a diverse array of chemical transformations, making them cornerstone building blocks in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive comparative analysis of β-keto esters, focusing on their synthesis, reactivity, and the factors influencing their performance in key organic reactions. Experimental data is presented to support these comparisons, alongside detailed protocols for essential transformations.
I. Synthesis of β-Keto Esters: A Comparative Overview
The synthesis of β-keto esters can be achieved through several key methodologies, with the Claisen condensation being the most classic and widely employed approach. Other significant methods include the Dieckmann condensation for cyclic analogues and transesterification.
The Claisen condensation involves the base-catalyzed self-condensation of an enolizable ester.[1][2][3][4] The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule.[1][4][5] A key requirement for the classic Claisen condensation is the presence of at least two α-hydrogens on the starting ester to drive the reaction to completion through the formation of a resonance-stabilized enolate of the product β-keto ester.[3][4]
The choice of base is a critical parameter in the Claisen condensation. While sodium ethoxide is traditionally used, other bases such as sodium hydride and potassium carbonate also find application, each with its own set of advantages and disadvantages.
For the synthesis of cyclic β-keto esters, the Dieckmann condensation, an intramolecular Claisen condensation, is the method of choice.[2][3] This reaction is particularly effective for the formation of 5- and 6-membered rings.[2]
Transesterification offers a milder alternative for the synthesis of different β-keto esters from a readily available one, such as ethyl acetoacetate (B1235776). This method is particularly useful when direct synthesis via Claisen condensation is challenging. The efficiency of transesterification is highly dependent on the catalyst employed.
Comparative Performance of Catalysts in Transesterification
The transesterification of ethyl acetoacetate with various alcohols is a common method to generate a diverse range of β-keto esters. The choice of catalyst significantly impacts the reaction's efficiency, as illustrated in the table below.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boric Acid | 10 mol% | Toluene | 60 | 8 | 35 |
| Silica Supported Boric Acid | 10 wt% | Solvent-free | 80 | 2 | 95 |
| 3-Nitrobenzeneboronic Acid | 2.5 mol% | Toluene | Reflux | 5 | 92 |
| Yttria-Zirconia | Catalytic amount | Not specified | Not specified | Not specified | Good to Excellent |
| Borate/Zirconia | Not specified | Solvent-free | Not specified | Not specified | Moderate to Good |
| Silver-Copper Nanoparticles | - | - | - | 5 | 97 (with benzyl (B1604629) alcohol) |
II. Reactivity of β-Keto Esters: A Comparative Analysis
The reactivity of β-keto esters is centered around the acidic α-hydrogen and the two carbonyl groups.[6] This dual functionality allows them to participate in a wide range of important transformations, including alkylation, acylation, and decarboxylation. The nature of the ester group (e.g., methyl, ethyl, t-butyl) and other substituents can significantly influence the outcome of these reactions due to steric and electronic effects.
Alkylation
The α-protons of β-keto esters are readily abstracted by a base to form a resonance-stabilized enolate, which is a potent nucleophile.[7][8] This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-alkylated β-keto esters.[7][8] The reaction can often be performed to yield both mono- and dialkylated products.[7]
Factors Influencing Alkylation:
-
Steric Hindrance: The size of the ester's alkyl group can influence the rate and success of the alkylation. Larger groups, such as a tert-butyl group, can sterically hinder the approach of the electrophile to the α-carbon. This can sometimes be advantageous in preventing dialkylation.
-
Electronic Effects: The ester group's electron-withdrawing nature contributes to the acidity of the α-protons, facilitating enolate formation. While the electronic differences between methyl, ethyl, and t-butyl esters are relatively small, they can have subtle effects on reactivity.
-
Base Selection: The choice of base is crucial for efficient enolate formation. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate. The strength and steric bulk of the base can influence the regioselectivity of deprotonation in unsymmetrical β-keto esters.
Decarboxylation
A key synthetic utility of β-keto esters lies in their ability to be readily converted to ketones through hydrolysis and decarboxylation.[7][9] The hydrolysis of the ester group, typically under acidic or basic conditions, yields a β-keto acid.[7] These β-keto acids are often unstable and readily lose carbon dioxide upon heating to afford a ketone.[9][10][11] This decarboxylation proceeds through a cyclic six-membered transition state.[9][10]
The "acetoacetic ester synthesis" is a powerful method for preparing ketones by combining the alkylation of a β-keto ester with subsequent hydrolysis and decarboxylation.[7][9]
III. Experimental Protocols
Detailed methodologies for key experiments involving β-keto esters are provided below.
A. Synthesis of Ethyl Acetoacetate via Claisen Condensation
Materials:
-
Ethyl acetate (B1210297) (anhydrous)
-
Sodium metal
-
Xylenes (B1142099) (anhydrous)
-
Acetic acid (50% aqueous solution)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal.[12]
-
Reflux the mixture with vigorous stirring until the sodium melts and forms small beads.[12]
-
Carefully decant the xylenes.[12]
-
Immediately add 25 mL of anhydrous ethyl acetate to the sodium beads and set up a reflux condenser.[12]
-
Reflux the mixture for approximately 1.5 hours, or until all the sodium has reacted.[12]
-
Cool the reaction mixture to about 50°C and acidify with 50% acetic acid.[12]
-
Transfer the mixture to a separatory funnel and wash with an equal volume of saturated sodium chloride solution.[12]
-
Separate the organic layer (ethyl acetoacetate).[12]
-
Dry the organic layer with anhydrous magnesium sulfate.[12]
-
Remove the ethyl acetate by distillation at atmospheric pressure.[12]
-
Distill the remaining ethyl acetoacetate under reduced pressure to obtain the purified product.[12]
B. Alkylation of Methyl Acetoacetate
Materials:
-
Methanol (absolute)
-
Sodium methoxide (B1231860)
-
Methyl acetoacetate
-
Bromoethane
Procedure:
-
In a suitable reaction vessel, dissolve 7.0 g of sodium methoxide in 40 mL of absolute methanol.[13]
-
To this solution, add 15.1 g of methyl acetoacetate.[13]
-
Then, add 20.0 g of bromoethane.[13]
-
The reaction mixture is then processed, which typically involves refluxing for a period, followed by workup and purification.
-
The product, methyl ethylacetoacetate, is purified by distillation, collecting the fraction boiling between 180-190°C.[13] Typical yields are in the range of 7.5-9.0 g.[13]
C. Hydrolysis and Decarboxylation of a β-Keto Ester to a Ketone
Materials:
-
Alkylated β-keto ester
-
Aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH)
Procedure:
-
Hydrolysis: The alkylated β-keto ester is heated with an aqueous acid or base to hydrolyze the ester functionality to a carboxylic acid, forming a β-keto acid.[7]
-
Acidification (if basic hydrolysis was used): If the hydrolysis was performed under basic conditions, the reaction mixture is carefully acidified to protonate the carboxylate.
-
Decarboxylation: The resulting β-keto acid is then heated.[9] The heat promotes the loss of carbon dioxide, yielding the corresponding ketone.[9] The decarboxylation often occurs spontaneously upon heating the acidified solution from the hydrolysis step.
-
Workup: The ketone product is then isolated from the reaction mixture by extraction with an organic solvent, followed by drying and purification (e.g., by distillation or chromatography).
IV. Visualizing the Chemistry of β-Keto Esters
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the chemistry of β-keto esters.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl- and dodecylparaben by microsomes of various rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. askthenerd.com [askthenerd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of Ethyl 2,4-diphenylacetoacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of Ethyl 2,4-diphenylacetoacetate, alongside alternative analytical techniques. Supporting experimental protocols and comparative data are presented to aid in selecting the most appropriate method for specific research needs.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required accuracy, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for routine purity analysis. For a more comprehensive evaluation, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are often employed.
A summary of the key performance characteristics of these techniques for the analysis of this compound is presented below.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (typically requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | Good for separating structurally related compounds and non-volatile impurities. | High selectivity based on mass fragmentation patterns, ideal for volatile and semi-volatile impurities. | Excellent for structural elucidation and identification of impurities containing protons. |
| Sensitivity | High (typically parts per million, ppm, levels). | Very high (can detect trace level impurities, parts per billion, ppb, levels). | Moderate (typically requires milligrams of sample). |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Instrumentation Cost | Moderate. | High. | Very High. |
Experimental Workflow for Purity Validation
A typical workflow for the comprehensive purity validation of a synthesized batch of this compound involves a primary analysis by HPLC, followed by orthogonal methods like GC-MS for volatile impurities and qNMR for an absolute purity assessment.
Caption: Workflow for comprehensive purity validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the routine purity assessment of this compound and the separation of potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 2 mg of this compound in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute measure of purity and can be used for the certification of reference materials.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of CDCl₃ and dissolve completely.
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse experiment.
-
Relaxation delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the weights of the sample and internal standard.
Comparative Purity Data
The following table presents hypothetical purity data for a batch of this compound, as determined by the three analytical techniques.
| Analytical Method | Purity (%) | Major Impurities Detected | Limit of Detection (LOD) |
| HPLC-UV | 98.7 | Ethyl phenylacetate (B1230308) (0.8%), Unidentified impurity (0.5%) | ~0.01% |
| GC-MS | 99.2 (non-volatile impurities not detected) | Toluene (0.05%), Benzophenone (0.1%) | ~0.001% |
| qNMR | 98.5 (absolute) | Consistent with HPLC and GC-MS findings | Dependent on sample concentration |
Conclusion
Validating the purity of this compound is critical for ensuring the quality and reliability of research outcomes. While HPLC-UV provides a robust and efficient method for routine purity assessment, a multi-technique approach offers a more complete picture of the impurity profile. GC-MS is invaluable for detecting volatile impurities that may be missed by HPLC, and qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. The choice of methodology should be guided by the specific requirements of the research, with the understanding that a combination of these techniques provides the most comprehensive and reliable purity validation.
A Comparative Guide to the Structural Elucidation of Ethyl 2,4-diphenylacetoacetate: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For a compound such as Ethyl 2,4-diphenylacetoacetate (CAS: 2901-29-3, Formula: C18H18O3), a β-keto ester with significant synthetic utility, confirming its precise atomic arrangement is crucial for understanding its reactivity, and stereochemistry, and for its potential applications.[1][2][3]
This guide provides a comparative analysis of the primary techniques used for the structural elucidation of this compound. We will focus on the definitive method of single-crystal X-ray crystallography and compare its output with complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from each analytical technique. While X-ray crystallography provides a complete 3D model, spectroscopic methods offer crucial, complementary information about the molecule's connectivity, functional groups, and molecular weight.
Table 1: Hypothetical X-ray Crystallography Data for this compound
Note: As of this guide's publication, the crystal structure of this compound is not publicly available. The following data is representative for a small organic molecule of this nature and serves for comparative purposes.
| Parameter | Hypothetical Value | Information Provided |
| Crystal System | Monoclinic | Unit cell geometry |
| Space Group | P2₁/c | Symmetry of the crystal lattice |
| a (Å) | 10.5 | Unit cell dimensions |
| b (Å) | 8.2 | Unit cell dimensions |
| c (Å) | 15.1 | Unit cell dimensions |
| β (°) | 95.5 | Unit cell angle |
| Volume (ų) | 1290 | Volume of the unit cell |
| Bond Length (Ester C=O) | ~1.21 Å | Precise atomic distances |
| Bond Length (Ketone C=O) | ~1.23 Å | Precise atomic distances |
| Bond Angle (C-C(=O)-C) | ~118° | Precise angles between atoms |
Table 2: Spectroscopic Data for this compound
| Technique | Data Point | Observed Value/Range | Information Provided |
| ¹H NMR | Chemical Shift (δ) | 7.1-7.4 ppm (m, 10H, Ar-H) | Confirms aromatic protons |
| (CDCl₃, 500 MHz) | 4.1-4.3 ppm (q, 2H, -OCH₂CH₃) | Confirms ethyl ester methylene | |
| 3.5-3.8 ppm (m, 3H, -CH- and -CH₂-) | Confirms backbone protons | ||
| 1.1-1.3 ppm (t, 3H, -OCH₂CH₃) | Confirms ethyl ester methyl | ||
| ¹³C NMR | Chemical Shift (δ) | ~195 ppm (Ketone C=O) | Confirms ketone functional group |
| (CDCl₃) | ~168 ppm (Ester C=O) | Confirms ester functional group | |
| 126-138 ppm (Aromatic C) | Confirms phenyl rings | ||
| ~61 ppm (-OCH₂) | Confirms ethyl ester carbon | ||
| ~55 ppm (-CH-) | Confirms backbone carbons | ||
| ~45 ppm (-CH₂-) | Confirms backbone carbons | ||
| ~14 ppm (-CH₃) | Confirms ethyl ester carbon | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | Aromatic C-H Stretch |
| (KBr Pellet) | 2980-2850 cm⁻¹ | Aliphatic C-H Stretch | |
| 1750-1735 cm⁻¹ | Ester C=O Stretch[1] | ||
| 1725-1705 cm⁻¹ | Ketone C=O Stretch[1] | ||
| Mass Spectrometry | Mass-to-Charge (m/z) | 282.13 [M]⁺ | Confirms Molecular Weight (C18H18O3 = 282.33 g/mol )[4] |
| (Electron Ionization) | Various fragments | Provides structural fragments for connectivity analysis |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structural determination and the logical convergence of data from different techniques to confirm the final structure.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Spectroscopic Analysis of Ethyl 2,4-diphenylacetoacetate and Its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of Ethyl 2,4-diphenylacetoacetate and its analogs, Ethyl 2-phenylacetoacetate, Ethyl 4-phenylacetoacetate, and Ethyl acetoacetate, is presented to provide researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in a clear, comparative format and provides detailed experimental protocols.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] |
| This compound | 7.10-7.45 (m, 10H, Ar-H), 4.83 (s, 1H, CH), 4.16 (q, J = 7.1 Hz, 2H, OCH₂), 3.25 (s, 2H, CH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃) |
| Ethyl 2-phenylacetoacetate | 7.27-7.41 (m, 5H, Ar-H), 4.69 (s, 1H, CH), 4.15-4.27 (m, 2H, OCH₂), 2.19 (s, 3H, COCH₃), 1.18-1.28 (m, 3H, CH₃)[1] |
| Ethyl 4-phenylacetoacetate | 7.15-7.30 (m, 5H, Ar-H), 4.13 (q, J = 7.1 Hz, 2H, OCH₂), 3.65 (s, 2H, PhCH₂), 3.40 (s, 2H, COCH₂CO), 1.23 (t, J = 7.1 Hz, 3H, CH₃) |
| Ethyl acetoacetate | 4.209 (q, 2H, OCH₂), 3.457 (s, 2H, COCH₂CO), 2.280 (s, 3H, COCH₃), 1.290 (t, 3H, CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] |
| This compound (Estimated) | ~200-205 (C=O, ketone), ~168-172 (C=O, ester), ~125-140 (Ar-C), ~61-63 (OCH₂), ~50-55 (CH), ~45-50 (CH₂), ~14 (CH₃)[3] |
| Ethyl 2-phenylacetoacetate | 201.7, 174.0, 172.7, 168.6, 135.4, 132.8, 131.4, 129.4, 129.0, 128.4, 128.1, 127.0, 104.5, 65.9, 61.8, 60.8, 28.9, 20.0, 14.3, 14.2[1] |
| Ethyl 4-phenylacetoacetate | 201.8, 167.2, 133.9, 129.3 (2C), 128.7 (2C), 127.0, 61.6, 50.0, 45.4, 14.1 |
| Ethyl acetoacetate | 200.75, 167.15, 61.42, 50.16, 30.18, 14.10[2] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~1750-1735 (C=O, ester), ~1725-1705 (C=O, ketone), ~3100-3000 (Ar C-H), ~2980-2850 (Aliphatic C-H)[3] |
| Ethyl 2-phenylacetoacetate | ~1740 (C=O, ester), ~1720 (C=O, ketone), ~3030 (Ar C-H), ~2980 (Aliphatic C-H) |
| Ethyl 4-phenylacetoacetate | ~1735 (C=O, ester), ~1715 (C=O, ketone), ~3020 (Ar C-H), ~2970 (Aliphatic C-H) |
| Ethyl acetoacetate | 1743 (C=O, ester), 1721 (C=O, ketone), 2983 (C-H) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) and Key Fragments |
| This compound | Calculated Monoisotopic Mass: 282.12560 Da[3] |
| Ethyl 2-phenylacetoacetate | 206 (M⁺), 161, 133, 105, 91, 77 |
| Ethyl 4-phenylacetoacetate | 206 (M⁺), 115, 91, 65 |
| Ethyl acetoacetate | 130 (M⁺), 88, 70, 43 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.
-
Data Acquisition: For ¹H NMR, the spectral width was set to 12 ppm, with a relaxation delay of 1.0 s and 16 scans. For ¹³C NMR, a proton-decoupled spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid compound was prepared.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Data Processing: The background spectrum was subtracted from the sample spectrum, and the resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: The sample was introduced via direct infusion at a flow rate of 10 µL/min. The capillary voltage was set to 3.0 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350 °C.
-
Data Processing: The mass-to-charge ratios (m/z) of the detected ions were recorded. For high-resolution mass spectrometry (HRMS), the measured mass was compared to the calculated exact mass of the molecular formula.
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of organic compounds.
This guide provides a foundational dataset for the spectroscopic characterization of this compound and its analogs, aiding in quality control, reaction monitoring, and the development of new chemical entities.
References
Comparative Guide to the Synthesis of Ethyl 2,4-diphenylacetoacetate: A Fischer Esterification Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Ethyl 2,4-diphenylacetoacetate, a valuable building block in organic synthesis. We will explore the well-established Claisen condensation, a proposed alternative pathway via Fischer esterification, and a variation of the Claisen-Schmidt condensation. This objective analysis, supported by experimental data, aims to inform researchers on the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and atom economy.
Executive Summary
Data Presentation: A Comparative Analysis of Synthetic Routes
| Synthetic Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) |
| Claisen Condensation | Ethyl phenylacetate (B1230308) | Potassium tert-butoxide, 100°C, solvent-free | 30 minutes | 80%[1][2] |
| Fischer Esterification | 2,4-diphenyl-3-oxobutanoic acid, Ethanol (B145695) | Sulfuric acid (catalyst), Reflux | 2-4 hours (esterification) | High (esterification step) |
| Claisen-Schmidt Condensation | Benzaldehyde (B42025), Ethyl acetate (B1210297) | Strong base (e.g., Sodium ethoxide), Ethanol | Variable | Moderate to low |
Experimental Protocols
Claisen Condensation of Ethyl Phenylacetate
This one-pot, solvent-free method is a highly efficient route to this compound.[1][2]
Materials:
-
Ethyl phenylacetate
-
Potassium tert-butoxide
-
0.5 M Hydrochloric acid
-
Hexane (B92381) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.
-
Heat the mixture at 100°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly add 0.5 M hydrochloric acid to neutralize the mixture and precipitate the crude product.
-
Collect the crude solid by filtration.
-
Recrystallize the crude product from hot hexane to yield pure this compound.
Fischer Esterification of 2,4-diphenyl-3-oxobutanoic acid
This two-step approach first requires the synthesis of the corresponding β-keto acid.
Step 2a: Synthesis of 2,4-diphenyl-3-oxobutanoic acid (Proposed)
A potential route to this precursor is the hydrolysis of its ethyl ester, this compound.
Materials:
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid
Procedure:
-
Dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture until the hydrolysis is complete (monitoring by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
Step 2b: Fischer Esterification
This standard procedure can be adapted for the esterification of the β-keto acid.
Materials:
-
2,4-diphenyl-3-oxobutanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2,4-diphenyl-3-oxobutanoic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, or until the reaction is complete (monitoring by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Claisen-Schmidt Condensation of Benzaldehyde and Ethyl Acetate
This method involves the base-catalyzed condensation between an aldehyde and an ester.
Materials:
-
Benzaldehyde
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol
-
Dilute Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add ethyl acetate to the cooled sodium ethoxide solution.
-
Slowly add benzaldehyde to the mixture while maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion (monitoring by TLC).
-
Quench the reaction by adding dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualizations
To better illustrate the discussed synthetic pathways, the following diagrams are provided.
Caption: Comparative workflow of Claisen condensation and the proposed Fischer esterification pathway.
Conclusion
Based on the available data, the Claisen condensation of ethyl phenylacetate stands out as the most efficient and well-documented method for the synthesis of this compound, providing a high yield in a short, solvent-free reaction.[1][2] The Fischer esterification route, while chemically sound, is hampered by the lack of a readily available, high-yield synthesis for the necessary 2,4-diphenyl-3-oxobutanoic acid precursor. Further research into an efficient synthesis of this intermediate would be required to make this a competitive alternative. The Claisen-Schmidt condensation of benzaldehyde and ethyl acetate is another potential route, but its efficiency for producing the target molecule specifically needs to be optimized and documented. For researchers requiring a reliable and high-yielding synthesis of this compound, the Claisen condensation is the recommended method.
References
A Comparative Guide to the Kinetics of Reactions Involving Ethyl 2,4-diphenylacetoacetate and Related β-Keto Esters
This guide provides a comprehensive comparison of the kinetic aspects of chemical reactions involving Ethyl 2,4-diphenylacetoacetate and other relevant β-keto esters. Designed for researchers, scientists, and professionals in drug development, this document delves into reaction mechanisms, experimental protocols, and performance data to facilitate a deeper understanding of the synthesis and reactivity of these versatile compounds.
Synthesis of this compound via Claisen Condensation
The primary synthetic route to this compound is the Claisen condensation of ethyl phenylacetate (B1230308). This reaction involves the base-catalyzed self-condensation of an ester containing α-hydrogens to form a β-keto ester.[1][2] A solvent-free approach offers a greener and more efficient alternative to traditional solution-phase methods.[3]
Reaction Mechanism
The mechanism of the Claisen condensation proceeds through several key steps: enolate formation, nucleophilic attack, and subsequent elimination of an alkoxide.[1]
Caption: Mechanism of the Claisen Condensation.
Experimental Protocol: Solvent-Free Claisen Condensation
This protocol describes a solvent-free synthesis of this compound.[3]
Materials:
-
Potassium tert-butoxide
-
Ethyl phenylacetate
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
0.5 M HCl (for workup)
-
Pentane (B18724) (for trituration)
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Combine potassium tert-butoxide (1 equivalent) and ethyl phenylacetate (2 equivalents) in a round bottom flask.
-
Set up a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to 100°C and allow it to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of approximately 30 mL of 0.5 M HCl.
-
Triturate the resulting oily residue with cold pentane to induce solidification.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude solid from hot hexane to obtain the purified this compound.
Performance Data
| Parameter | Value | Reference |
| Reaction Time | 30 minutes | [3] |
| Temperature | 100°C | [3] |
| Yield | 80% | [3] |
Alternative Synthesis: Dieckmann Condensation (Intramolecular Claisen Condensation)
The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. This serves as a useful comparison for understanding the kinetic differences between inter- and intramolecular reactions.[4][5]
Reaction Mechanism
The mechanism is analogous to the Claisen condensation but occurs within a single molecule.[4]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Solvent-Free Dieckmann Condensation of Diethyl Adipate (B1204190)
This protocol describes a solvent-free Dieckmann condensation.[6][7]
Materials:
-
Diethyl adipate
-
Sodium hydride (NaH)
-
Toluene (B28343) (for some variations)
-
Saturated aqueous NH4Cl (for workup)
-
Dichloromethane (DCM, for extraction)
-
Brine
Procedure:
-
Add sodium hydride (10 equivalents) to a solution of the diester (1 equivalent) in dry toluene under an inert atmosphere.
-
Carefully add dry methanol.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Performance Data
| Parameter | Value | Reference |
| Reaction Time | 20.5 hours | [4] |
| Yield | 75% | [4] |
Subsequent Reaction: Synthesis of Pyrazolone (B3327878) Derivatives
β-Keto esters, including this compound, are valuable precursors for the synthesis of heterocyclic compounds like pyrazolones, which often exhibit biological activity.[8][9]
Reaction Pathway
The synthesis of pyrazolones involves the condensation of a β-keto ester with a hydrazine (B178648) derivative.[8]
Caption: Synthesis of Pyrazolone Derivatives.
Experimental Protocol: General Procedure for Pyrazolone Synthesis
This is a general procedure for the synthesis of pyrazolone derivatives from β-keto esters.
Materials:
-
β-Keto ester (e.g., this compound)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol (B145695) (solvent)
-
Ultrasound bath (for ultrasound-assisted method)
Procedure (Ultrasound-Assisted): [10]
-
Dissolve the β-keto ester (1 equivalent) in ethanol in a round bottom flask.
-
Add a solution of the hydrazine derivative (1 equivalent) in ethanol dropwise.
-
Place the flask in an ultrasound cleaner bath and irradiate for 30 minutes.
-
The solid product that forms is often pure and can be collected by filtration.
Performance Data
| Reaction | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Dihydropyrano[2,3-c]pyrazoles Synthesis | Catalyst-free, water | 2-6 hours | Good to excellent | [11] |
| Pyrazolone Derivatives Synthesis | Ultrasound, ethanol | 30 minutes | High | [10] |
Kinetic Studies: Experimental Workflow for Reaction Monitoring
To obtain quantitative kinetic data, such as rate constants and activation energies, the progress of the reaction must be monitored over time. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as it allows for the in-situ quantification of reactants, intermediates, and products.
Caption: Experimental Workflow for Kinetic Monitoring by NMR.
Detailed Protocol for Kinetic Monitoring by NMR:
-
Sample Preparation: Prepare solutions of the reactants (e.g., ethyl phenylacetate and base) in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a proton NMR spectrum of the starting materials before initiating the reaction to establish initial concentrations (t=0).
-
Reaction Initiation: Initiate the reaction by adding the catalyst or final reactant to the NMR tube and mixing thoroughly.
-
Time-Resolved Spectroscopy: Immediately begin acquiring a series of proton NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Data Processing: Process each spectrum (phasing, baseline correction) and integrate the signals corresponding to specific protons of the reactants and products.
-
Concentration Calculation: Use the integral values to determine the relative concentrations of the species at each time point. An internal standard can be used for absolute quantification.
-
Kinetic Analysis: Plot the concentration of a reactant or product as a function of time. Fit the data to different rate laws (e.g., zero-order, first-order, second-order) to determine the order of the reaction and the rate constant (k).
Comparative Analysis and Conclusion
Key Comparison Points:
-
Reaction Type: The Claisen condensation is an intermolecular reaction, while the Dieckmann condensation is intramolecular. Intramolecular reactions are often kinetically favored due to the proximity of the reacting groups.
-
Reaction Conditions: The solvent-free Claisen condensation offers a rapid and high-yielding route to this compound. The Dieckmann condensation, as described, requires a longer reaction time. The synthesis of pyrazolones can be significantly accelerated using ultrasound.
-
Product Scope: The Claisen condensation is a versatile method for producing a wide range of acyclic β-keto esters. The Dieckmann condensation is specifically for the synthesis of 5- and 6-membered cyclic β-keto esters. The subsequent reaction to form pyrazolones demonstrates the utility of β-keto esters as synthetic intermediates.
For researchers in drug development and organic synthesis, the choice of reaction will depend on the desired target molecule. The provided protocols and mechanistic insights serve as a valuable resource for designing and optimizing synthetic routes involving these important classes of compounds. Further kinetic investigations, following the outlined NMR monitoring workflow, are encouraged to quantify the reactivity of this compound and related compounds more precisely.
References
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. butler.elsevierpure.com [butler.elsevierpure.com]
- 3. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmark Analysis of Ethyl 2,4-diphenylacetoacetate and Other Acetoacetate Derivatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic route. Acetoacetate (B1235776) derivatives are a versatile class of β-keto esters widely employed in the formation of carbon-carbon bonds and the synthesis of various heterocyclic compounds. This guide provides a comparative analysis of Ethyl 2,4-diphenylacetoacetate against other common acetoacetate derivatives, offering insights into its synthesis and potential reactivity in key organic reactions. The information is supported by experimental data from the literature to aid in the selection of the most suitable reagent for specific synthetic applications.
Data Presentation: Performance in Synthesis
The utility of acetoacetate derivatives is often evaluated by their performance in condensation reactions. Below is a summary of reported yields for the synthesis of this compound and the performance of other common acetoacetate esters in several named reactions.
| Reaction Type | Acetoacetate Derivative | Product | Yield (%) | Reference |
| Claisen Condensation | Ethyl Phenylacetate (forms this compound) | This compound | 80 | [1][2] |
| Hantzsch Pyridine Synthesis | Ethyl Acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 | [3] |
| Hantzsch Pyridine Synthesis | Methyl Acetoacetate | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 98 | [4] |
| Biginelli Reaction | Ethyl Acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 96 | |
| Pechmann Condensation | Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | 97 | [5] |
| Knoevenagel Condensation | Ethyl Acetoacetate | Ethyl 2-cyano-3-phenylacrylate | High | [6][7] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthetic procedures. The following are representative experimental protocols for the synthesis of this compound and its application in common condensation reactions.
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol describes a solvent-free approach to the synthesis of this compound.
Materials:
-
Potassium tert-butoxide
-
Ethyl phenylacetate
Procedure:
-
In a round-bottom flask, combine potassium tert-butoxide and ethyl phenylacetate.
-
Heat the mixture to 100°C for 30 minutes under solvent-free conditions.[1]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product, this compound, is isolated. The reported yield for this method is 80%.[1][2]
Protocol 2: Hantzsch Pyridine Synthesis with Acetoacetate Esters
This protocol outlines a general procedure for the Hantzsch synthesis of 1,4-dihydropyridines.
Materials:
-
An aldehyde (e.g., Benzaldehyde)
-
An acetoacetate ester (e.g., Ethyl acetoacetate or Methyl acetoacetate)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), the acetoacetate ester (2 mmol), and ammonium acetate (1 mmol) in ethanol.
-
Reflux the reaction mixture and monitor its completion using thin-layer chromatography.[8]
-
Upon completion, cool the reaction mixture and isolate the product by recrystallization.[8]
Protocol 3: Biginelli Reaction of Acetoacetate Esters
This protocol provides a general method for the one-pot, three-component Biginelli reaction.
Materials:
-
An aryl aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
A suitable catalyst (e.g., a Lewis or Brønsted acid)
Procedure:
-
Combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in a reaction vessel.
-
Add the catalyst according to literature procedures. The reaction can often be performed under solvent-free conditions.
-
Heat the reaction mixture as required and monitor by TLC.
-
After completion, the product, a 3,4-dihydropyrimidin-2(1H)-one, is isolated and purified.
Visualizing Reaction Pathways
Diagrams of key reaction pathways and experimental workflows provide a clearer understanding of the chemical transformations.
References
- 1. butler.elsevierpure.com [butler.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. acgpubs.org [acgpubs.org]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Analytical Methods for Ethyl 2,4-diphenylacetoacetate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and intermediates is critical. Ethyl 2,4-diphenylacetoacetate, a β-keto ester, presents unique analytical challenges primarily due to its existence in equilibrium between keto and enol tautomeric forms. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of this compound, supported by detailed experimental protocols and comparative data.
The presence of keto-enol tautomerism can lead to issues such as peak broadening or the appearance of multiple peaks for a single compound in chromatography, complicating quantification.[1] Therefore, the selection and development of an appropriate analytical method are paramount for achieving reliable results.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical techniques for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity, well-established for quantitative analysis. | Keto-enol tautomerism can cause poor peak shape; requires method development.[2] | Purity testing, quantitative analysis of the main component and impurities. |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | Similar to HPLC but uses columns with smaller particle sizes, leading to higher resolution and speed.[3] | Faster analysis times, lower solvent consumption, and improved resolution compared to HPLC.[3] | Higher backpressure requires specialized instrumentation. | High-throughput screening, rapid purity assessments. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation and allows for direct observation and quantification of both keto and enol tautomers.[1] | Lower sensitivity compared to chromatographic methods, more expensive instrumentation. | Structural confirmation, determination of keto-enol equilibrium. |
| IR (Infrared) Spectroscopy | Measures the absorption of infrared radiation by a molecule, identifying functional groups. | Rapid and non-destructive, useful for identifying the presence of key functional groups of both tautomers.[4] | Generally not a quantitative technique on its own; spectral overlap can be an issue. | Raw material identification, qualitative assessment. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | "Greener" alternative with reduced organic solvent consumption, suitable for a range of polarities.[3][5] | May require specialized equipment and method development expertise. | Chiral separations, analysis of thermolabile compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is a starting point for the analysis of this compound, addressing the potential challenges of tautomerism.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C (to accelerate interconversion of tautomers)[2] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in acetonitrile. |
Rationale: The use of an acidic mobile phase and elevated temperature is intended to promote rapid interconversion between the keto and enol forms, resulting in a single, sharp chromatographic peak.[2]
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This method offers a significant reduction in analysis time and solvent consumption.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in acetonitrile. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural characterization and quantification of the tautomeric forms.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
| Parameter | Condition |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[4] |
| Acquisition | Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25°C). |
| Data Processing | Process the acquired data using appropriate software. The ratio of the integrals of signals corresponding to the keto and enol forms can be used to determine the equilibrium constant.[1] |
Method Development and Validation Workflow
The development of a robust analytical method follows a logical progression of steps to ensure accuracy, precision, and reliability.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
While HPLC remains a cornerstone for the quantitative analysis of pharmaceutical compounds like this compound, the inherent challenge of keto-enol tautomerism necessitates careful method development. The use of an acidic mobile phase and elevated column temperature in a reversed-phase HPLC method is a promising strategy to achieve sharp, symmetrical peaks. For higher throughput and reduced environmental impact, UHPLC presents a compelling alternative. Spectroscopic methods like NMR, while less suited for routine high-throughput analysis, are invaluable for structural confirmation and for studying the tautomeric equilibrium. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative precision, structural information, or high-throughput capabilities.
References
A Comparative Guide to Purity Assessment of Ethyl 2,4-diphenylacetoacetate by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Ethyl 2,4-diphenylacetoacetate. This document outlines the experimental protocols, presents a comparative analysis of these methods, and includes visualizations of the experimental workflow and logical comparisons.
Introduction to Purity Assessment and the Analyte
This compound is a β-keto ester with a molecular weight of 282.33 g/mol and the chemical formula C₁₈H₁₈O₃. Its purity is crucial for its application in research and synthesis. Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules, offering direct measurement without the need for a specific reference standard of the analyte itself.[1][2] This guide will delve into the practical application of qNMR for this compound and compare its performance with the widely used chromatographic techniques of HPLC and GC.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.[3]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | The signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. | Separation based on the differential partitioning of the analyte between a mobile phase and a stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase. |
| Quantitation | Absolute quantitation against a certified internal standard of a different compound.[1] | Relative quantitation requiring a certified reference standard of the analyte. | Relative quantitation requiring a certified reference standard of the analyte. |
| Selectivity | High, based on the unique chemical shifts of different protons in the molecule. | Good to excellent, depending on the column and mobile phase selection. Tautomerism in β-keto esters can lead to peak broadening.[4] | High, particularly for volatile compounds. |
| Accuracy | High, with low uncertainty.[5] | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Precision | Excellent, with low relative standard deviation (RSD). | Excellent, with low RSD. | Excellent, with low RSD. |
| Sample Throughput | Moderate to high, with analysis times typically ranging from a few minutes to 15 minutes per sample.[6] | High, with typical run times of 15-30 minutes. | High, with typical run times of 15-30 minutes. |
| Sample Preparation | Simple, involving accurate weighing and dissolution in a deuterated solvent. | More complex, may require filtration and careful solvent selection. | Can require derivatization for non-volatile compounds. |
| Structure Elucidation | Provides structural information of the analyte and impurities simultaneously. | No direct structural information. | Coupled with a mass spectrometer (GC-MS), it can provide structural information. |
| Destructive | Non-destructive.[7] | Non-destructive (sample can be collected). | Destructive. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Internal Standard (IS): e.g., Maleic anhydride (B1165640) or 1,4-Dinitrobenzene (certified reference material with known purity)
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
High-precision analytical balance (readability ±0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to give a signal integral comparable to the analyte signal) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Vortex the solution to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification).
-
Number of Scans (ns): 8 to 32, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -1 to 13 ppm).
4. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the singlet at approximately 4.83 ppm (methine proton, 1H) is a suitable signal for integration. For the internal standard, select a well-resolved signal that does not overlap with any analyte or impurity signals.
-
Calculate the purity of the analyte using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a certified reference standard of this compound and dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh the sample and dissolve in acetonitrile to the same nominal concentration as the standard solution.
3. Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
The purity is determined by comparing the peak area of the analyte in the sample to that of the standard, often using an area normalization method for impurities.
Gas Chromatography (GC) Protocol
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split injection.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a certified reference standard of this compound in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard.
3. Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity based on the peak area of the analyte in the sample relative to the standard.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
References
- 1. ijrar.org [ijrar.org]
- 2. files.isec.pt [files.isec.pt]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2,4-diphenylacetoacetate: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of Ethyl 2,4-diphenylacetoacetate, adhering to general best practices for laboratory chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][3] The spill area should then be cleaned and ventilated.
-
Avoid Incompatibilities: Do not mix this compound waste with other incompatible chemicals.[4] It is best practice to keep different chemical waste streams separate.[2][5]
II. Chemical Properties for Disposal Consideration
While specific hazard data for this compound is limited, the following information is available:
| Property | Data |
| Chemical Name | Ethyl 3-oxo-2,4-diphenylbutanoate |
| CAS Number | 2901-29-3 |
| Molecular Formula | C18H18O3 |
| Physical State | Solid |
| Hazard Statements | No data available |
| Precautionary Statements | No data available |
Source: LookChem Safety Data Sheet. Note: The lack of specific hazard data underscores the importance of treating this chemical with caution and following universal precautions for laboratory reagents.
III. Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated and must be performed in compliance with local, state, and federal guidelines.[2] The following protocol outlines the necessary steps.
Step 1: Waste Identification and Classification The initial step is to correctly identify the chemical waste.[4] Since specific disposal guidelines for this compound are not readily available, it should be treated as a hazardous chemical waste as a precautionary measure.
Step 2: Waste Segregation Keep this compound waste separate from other waste streams to prevent accidental reactions.[4][5] This includes segregating it from liquids, halogenated solvents, and highly reactive chemicals.[2]
Step 3: Containerization
-
Select an Appropriate Container: Choose a waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be clean and dry before use.[6][7]
-
Transfer Waste: Carefully transfer the solid this compound waste into the designated container.[3] For any residual material on labware (e.g., beakers, spatulas), rinse the equipment with a minimal amount of a suitable solvent (such as acetone (B3395972) or ethanol) and collect the rinsate as hazardous waste.
Step 4: Labeling the Waste Container Proper labeling is critical for safety and compliance.[5][6] The label on your waste container must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
The date when waste was first added to the container (accumulation start date).[5]
-
An indication of the hazards (e.g., "Caution: Chemical Waste").
Step 5: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area (SAA).[6] This area should be at or near the point of waste generation.[6]
-
Safe Storage Conditions: Ensure the container is kept closed except when adding waste.[7] Store it in a cool, dry, and well-ventilated location, away from heat or ignition sources.
Step 6: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][8]
-
Provide Information: Be prepared to provide all information from the waste label to the disposal service. They will handle the transportation and final disposal in accordance with all regulations. Never dispose of chemical waste down the drain or in the regular trash.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wattbarind.com [wattbarind.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cochise.edu [cochise.edu]
Essential Safety and Logistical Information for Handling Ethyl 2,4-diphenylacetoacetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), handling procedures, and disposal plans for Ethyl 2,4-diphenylacetoacetate.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₃[1] |
| Molecular Weight | 282.33 g/mol [1] |
| Appearance | Solid |
| Melting Point | 79 °C[2] |
| Boiling Point | 388.8 ± 27.0 °C (Predicted)[2] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Soluble in ethanol.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes risks and ensures the integrity of research.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is critical to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton gloves are recommended. While nitrile gloves are common in laboratories, they offer poor resistance to aromatic esters.[4][5][6][7][8] | Provides adequate protection against potential skin contact. Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Ensures protection from inhalation of airborne particles. |
Handling and Storage
-
Handling: Avoid direct contact with skin and eyes.[3] Minimize dust generation during handling. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.
Workflow for Handling this compound
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound CAS#: 2901-29-3 [m.chemicalbook.com]
- 3. This compound | 2901-29-3 | Benchchem [benchchem.com]
- 4. gloves.com [gloves.com]
- 5. heightechsafety.com.au [heightechsafety.com.au]
- 6. primodentalproducts.com [primodentalproducts.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. worksafegear.com.au [worksafegear.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

